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Core Science & Biosynthesis

Foundational

The Benzisoxazole Amine Scaffold: A Technical Guide to its Privileged Role in Medicinal Chemistry

Introduction: The Benzisoxazole Core - An Enduring Scaffold in Drug Discovery The benzisoxazole ring system, an aromatic bicyclic heterocycle, stands as a testament to the power of privileged scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Core - An Enduring Scaffold in Drug Discovery

The benzisoxazole ring system, an aromatic bicyclic heterocycle, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1][2] Its inherent physicochemical properties, including a stable aromatic nature and the presence of both hydrogen bond donors and acceptors, grant it the versatility to interact with a wide array of biological targets.[3][4] This guide provides an in-depth exploration of benzisoxazole amine derivatives, elucidating the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that have led to their successful development as antipsychotics, anticonvulsants, and anticancer agents. We will delve into the causality behind experimental design, offering not just protocols, but the scientific rationale that underpins them.

I. The Antipsychotic Realm: Modulating Dopaminergic and Serotonergic Pathways

Benzisoxazole amine derivatives have made a profound impact on the treatment of schizophrenia and other psychotic disorders.[5][6] The therapeutic efficacy of these compounds lies in their ability to act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual antagonism is a hallmark of atypical antipsychotics, leading to a reduction in the positive symptoms of schizophrenia with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[5]

Mechanism of Action: A Symphony of Receptor Interactions

The antipsychotic effect of benzisoxazole derivatives is a complex interplay of receptor modulation. The primary targets are the dopamine D2 and serotonin 5-HT2A receptors.[7][8] Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism in the mesocortical pathway is thought to alleviate negative symptoms and improve cognitive function, while also mitigating the extrapyramidal symptoms associated with D2 blockade.[5]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates HT2A_Receptor->Signal_Transduction Modulates Benzisoxazole Benzisoxazole Amine Derivative Benzisoxazole->D2_Receptor Antagonizes Benzisoxazole->HT2A_Receptor Antagonizes

Caption: Mechanism of action of benzisoxazole antipsychotics.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzisoxazole ring and the nature of the amine moiety are critical determinants of pharmacological activity. For instance, the presence of a fluorine atom at the 6-position of the benzisoxazole ring, as seen in risperidone, enhances antipsychotic potency.[3] The piperidine ring connected to the benzisoxazole core is a common feature, with further substitutions on this ring fine-tuning receptor affinity and pharmacokinetic properties.[5]

CompoundR1XArIC50 (nM) for D2 Receptor
37HO4-methoxyphenyl969
38HO4-acetylphenyl168
39HO4-chlorophenyl66
Data adapted from a QSAR study on 1,2-benzisoxazole derivatives.[5]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[9]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (a potent D2 antagonist).

  • Unlabeled Competitor: Haloperidol (for non-specific binding determination).

  • Test Compounds: Benzisoxazole amine derivatives.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293-D2R cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Radioligand Addition: Add [3H]-Spiperone to each well at a final concentration equal to its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of haloperidol) from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis.

II. The Anticonvulsant Frontier: Targeting Seizure Propagation

Benzisoxazole derivatives have also emerged as effective anticonvulsant agents.[10] Zonisamide, a marketed antiepileptic drug, features a benzisoxazole ring fused with a sulfonamide moiety.[11] These compounds are thought to exert their effects through multiple mechanisms, including the blockade of voltage-gated sodium and calcium channels, which are crucial for the propagation of seizures.

Mechanism of Action: Dampening Neuronal Excitability

The primary mechanism of action for many benzisoxazole-based anticonvulsants is the inhibition of seizure spread.[4] This is achieved by blocking the repetitive firing of neurons through the stabilization of the inactive state of voltage-gated sodium channels. By doing so, these compounds reduce the ability of neurons to sustain the high-frequency action potentials that characterize a seizure. Some derivatives also modulate T-type calcium channels, which are involved in absence seizures.

Anticonvulsant_Workflow Start Start: Screen Novel Benzisoxazole Derivatives MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test MES_Test->Rotarod_Test scPTZ_Test->Rotarod_Test Data_Analysis Data Analysis: Determine ED50 and TD50 Rotarod_Test->Data_Analysis Lead_Candidate Identify Lead Candidate Data_Analysis->Lead_Candidate

Caption: Experimental workflow for anticonvulsant screening.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[4][12]

Materials:

  • Male albino mice (20-25 g).

  • Electroshock apparatus with corneal electrodes.

  • 0.9% saline solution.

  • Test compounds and vehicle control.

  • Positive control: Phenytoin.

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment. Divide the animals into groups (vehicle, positive control, and test compound groups).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally. The positive control, phenytoin, is also administered.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

  • Induction of Seizure: Apply a drop of saline to the corneal electrodes. Gently place the electrodes on the corneas of the mouse.

  • Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase indicates protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the median effective dose (ED50) of the test compound.

III. The Anticancer Arena: A Multifaceted Approach to Combatting Malignancy

The versatility of the benzisoxazole scaffold extends to the realm of oncology.[13][14] Benzisoxazole amine derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer.[13][15] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and anti-angiogenic effects.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of benzisoxazole derivatives is highly dependent on the nature and position of substituents. For example, the introduction of a 1,2,3-triazole moiety at the 3-position of the benzisoxazole ring has been shown to result in compounds with significant antiproliferative effects against acute myeloid leukemia cells.[16]

CompoundCell LineIC50 (µM)
Compound 1HCT116>100
Compound 4HCT11615.2
Compound 6HCT11610.8
5-Fluorouracil (Standard)HCT11622.5
Data from a study on the anticancer activity of benzoxazole derivatives against the HCT116 human colorectal carcinoma cell line.[13]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzisoxazole amine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of the test compound, which is the concentration that inhibits cell growth by 50%.

IV. Synthetic Strategies: Constructing the Benzisoxazole Core

The synthesis of benzisoxazole amine derivatives typically involves the construction of the benzisoxazole core followed by the introduction of the desired amine functionality. A common and efficient method for forming the benzisoxazole ring is the base-catalyzed intramolecular cyclization of o-hydroxyaryl ketoximes.[17]

Synthesis_Pathway Starting_Material o-Hydroxyaryl Ketone Ketoxime o-Hydroxyaryl Ketoxime Starting_Material->Ketoxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Ketoxime Cyclization Intramolecular Cyclization Ketoxime->Cyclization Base Base (e.g., NaOH) Base->Cyclization Benzisoxazole_Core Benzisoxazole Core Cyclization->Benzisoxazole_Core Amine_Addition Amine Functionalization Benzisoxazole_Core->Amine_Addition Final_Product Benzisoxazole Amine Derivative Amine_Addition->Final_Product

Caption: General synthetic pathway for benzisoxazole amine derivatives.

Exemplary Synthesis: Risperidone

The synthesis of the atypical antipsychotic risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[10][18]

Step-by-step Methodology (Conceptual):

  • Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This intermediate can be synthesized from 2,4-difluorobenzoyl chloride and N-Boc-isonipecotic acid, followed by cyclization and deprotection.

  • Preparation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This side chain is typically prepared from 2-amino-3-picoline through a series of reactions.

  • N-Alkylation: The two key intermediates are reacted in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile or water, to yield risperidone.[19]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and dimethylformamide, to obtain pure risperidone.[18]

V. Conclusion: The Future of Benzisoxazole Amine Derivatives

The benzisoxazole amine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[20] Its proven success in targeting CNS disorders and its emerging potential in oncology underscore its privileged status in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The strategic application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of benzisoxazole-based drugs.

References

  • Shastri, L. A., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry, 13(7), 2577-2584.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work. Retrieved from [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • Bentham Science Publishers. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Retrieved from [Link]

  • Current Research in Pharmaceutical Sciences. (2016). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Risperidone. Retrieved from [Link]

  • YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches towards 3‐aminobenzisoxazole and 2‐aminobenzoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurities of Risperidone. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

  • Google Patents. (n.d.). EP1682522A1 - A process for the manufacture of zonisamide.
  • Google Patents. (n.d.). WO2004020439A2 - Improved process for preparation of risperidone.
  • Quick Company. (n.d.). An Industrially Efficient Process For The Preparation Of Zonisamide. Retrieved from [Link]

  • Google Patents. (n.d.). US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof.
  • Journal of Pharmaceutical and Applied Chemistry. (2025). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20060084814A1 - Process for the preparation of zonisamide.
  • ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from [Link]

  • ResearchGate. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. Retrieved from [Link]

  • PlumX. (n.d.). Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100. Retrieved from [Link]

  • PubMed. (2005). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • ScienceDirect. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

Sources

Exploratory

Comparative Technical Guide: 3-Methylbenzo[d]isoxazol-7-amine vs. Zonisamide

Executive Summary This technical guide provides a rigorous structural and functional comparison between Zonisamide (an established antiepileptic drug) and 3-Methylbenzo[d]isoxazol-7-amine (a distinct benzisoxazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Zonisamide (an established antiepileptic drug) and 3-Methylbenzo[d]isoxazol-7-amine (a distinct benzisoxazole scaffold). While they share the 1,2-benzisoxazole core, their substitution patterns dictate divergent physicochemical properties, synthetic accessibility, and pharmacological profiles. This analysis is designed for medicinal chemists and researchers investigating benzisoxazole structure-activity relationships (SAR).

Structural & Physicochemical Profiling[1][2][3][4][5][6]

The core difference lies in the functional groups at positions 3 and 7. Zonisamide utilizes an electron-withdrawing sulfonamide at position 3 for target binding (Carbonic Anhydrase), whereas the 7-amine analog introduces an electron-donating group on the benzene ring, fundamentally altering the scaffold's electronic density.

Comparative Data Table
FeatureZonisamide 3-Methylbenzo[d]isoxazol-7-amine
IUPAC Name 1,2-benzoxazol-3-ylmethanesulfonamide3-methyl-1,2-benzoxazol-7-amine
Core Scaffold 1,2-Benzisoxazole1,2-Benzisoxazole
C-3 Substituent Methanesulfonamide (

)
Methyl (

)
C-7 Substituent Hydrogen (

)
Amine (

)
Electronic Nature Electron-Deficient (EWG side chain)Electron-Rich (EDG on ring)
Acid/Base Character Acidic Sulfonamide (pKa ~10.[1][2][3]2)Basic Amine (pKa ~3.5 - 4.5)*
H-Bond Donors 1 (Sulfonamide

)
1 (Aniline

)
Primary Target Na+ Channels, T-type Ca2+, Carbonic AnhydraseKinase Scaffolds (Potential), Synthetic Intermediate

*Note: The pKa of the 7-amine is predicted to be lower than typical anilines due to the electron-withdrawing nature of the fused isoxazole ring.

Electronic Landscape & Reactivity
  • Zonisamide: The methylene sulfonamide group is a pharmacophore essential for zinc binding in Carbonic Anhydrase (CA). The methylene spacer isolates the sulfonamide from the ring's resonance, but the overall molecule remains polar.

  • 7-Amino Analog: The amino group at C-7 exerts a strong

    
     (mesomeric) effect, increasing electron density at the C-4 and C-6 positions. This makes the ring more susceptible to electrophilic aromatic substitution and oxidative metabolism compared to Zonisamide.
    

Synthetic Pathways & Causality

The synthesis of these two molecules requires distinct strategies. Zonisamide synthesis focuses on installing the sulfonamide tail, while the 7-amine analog requires building a functionalized benzene ring before or during cyclization.

Pathway Visualization (DOT)

SynthesisComparison cluster_ZNS Zonisamide Synthesis (Industrial) cluster_7AM 7-Amino-3-Methyl Analog Synthesis Z_Start 4-Hydroxycoumarin Z_Int1 1,2-Benzisoxazole-3-acetic acid (Ring Formation) Z_Start->Z_Int1 NH2OH, Base Z_Int2 BOS-Na Salt (Sulfonation) Z_Int1->Z_Int2 ClSO3H, Dioxane Z_Int3 BOS-Cl (Chlorination) Z_Int2->Z_Int3 SOCl2 Z_Final Zonisamide Z_Int3->Z_Final NH3 (Amidation) A_Start 2-Hydroxy-3-nitroacetophenone A_Int1 Oxime Intermediate A_Start->A_Int1 NH2OH·HCl, NaOAc A_Int2 3-Methyl-7-nitro-1,2-benzisoxazole (Cyclization) A_Int1->A_Int2 Ac2O / Pyridine (Cyclodehydration) A_Final 3-Methylbenzo[d]isoxazol-7-amine A_Int2->A_Final Fe/HCl or H2/Pd-C (Reduction)

Caption: Comparative synthetic routes. Zonisamide requires side-chain functionalization (blue), while the 7-amine analog requires ring functionalization followed by reduction (red).

Pharmacological Implications (SAR)

Loss of Carbonic Anhydrase Inhibition

Zonisamide is a potent inhibitor of Carbonic Anhydrase (CA) isozymes (Ki ~ 35-56 nM for hCA II and V).[3] This activity is strictly dependent on the unsubstituted sulfonamide group (


) coordinating with the Zinc ion in the enzyme's active site.
  • Impact: 3-Methylbenzo[d]isoxazol-7-amine lacks this pharmacophore. It will not exhibit significant CA inhibition, removing the metabolic acidosis side-effect profile associated with Zonisamide but also losing efficacy in specific seizure models dependent on pH buffering.

Shift to Kinase/Antiproliferative Activity

Benzisoxazoles with amino substitutions (specifically at positions 5, 6, or 7) are frequently explored as kinase inhibitors.

  • Mechanism: The 7-amino group provides a hydrogen bond donor/acceptor motif that can interact with the hinge region of ATP-binding pockets in kinases (e.g., GSK-3

    
    ).
    
  • Causality: Replacing the bulky sulfonamide tail with a compact methyl group allows the molecule to fit into tighter hydrophobic pockets, potentially repurposing the scaffold from an ion-channel blocker (Zonisamide) to an antiproliferative agent.

Experimental Protocols

Protocol A: Synthesis of Zonisamide Intermediate (BOS-Na)

Rationale: This step is critical for installing the sulfonate leaving group that eventually becomes the sulfonamide.

  • Reagents: 1,2-benzisoxazole-3-acetic acid (1.0 eq), Chlorosulfonic acid (excess), Dioxane.

  • Procedure:

    • Dissolve 1,2-benzisoxazole-3-acetic acid in ethylene chloride.

    • Add chlorosulfonic acid/dioxane complex dropwise at 0°C to prevent ring degradation.

    • Heat to 50°C for 6 hours to drive the decarboxylative sulfonation.

    • Quench: Pour onto ice/water. Neutralize with NaOH.

    • Isolation: Evaporate aqueous layer to obtain Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na).

Protocol B: Synthesis of 3-Methylbenzo[d]isoxazol-7-amine

Rationale: This protocol utilizes a nitro-reduction strategy, ensuring the benzisoxazole ring remains intact during the reduction of the 7-nitro group.

  • Precursor Synthesis: React 2-hydroxy-3-nitroacetophenone with hydroxylamine hydrochloride in ethanol/pyridine to form the oxime. Cyclize using acetic anhydride/triethylamine to yield 3-methyl-7-nitro-1,2-benzisoxazole .

  • Reduction Step:

    • System: Iron powder (Fe) and Ammonium Chloride (

      
      ) in Ethanol/Water (Bechamp Reduction). Note: Avoid catalytic hydrogenation (H2/Pd) if possible, as the N-O bond of the isoxazole ring is labile and can undergo reductive cleavage.
      
    • Procedure: Suspend the nitro compound (1.0 eq) in 50% EtOH/H2O. Add Fe powder (3.0 eq) and

      
       (0.5 eq).
      
    • Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol.[4]

References

  • Zonisamide Structure and Mechanism

    • Title: Zonisamide: Chemistry, mechanism of action, and pharmacokinetics.[5][6]

    • Source: Seizure (2004).
    • URL:[Link]

  • Benzisoxazole Synthesis (General)

    • Title: Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
    • Source: ResearchG
    • URL:[Link]

  • 7-Amino Benzisoxazole Derivatives

    • Title: Design, Synthesis and Evaluation of Novel Thiopyrimidine-Glucuronide Compounds.
    • Source: ResearchG
    • URL:[Link]

  • Zonisamide Synthesis (Patent)

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Multi-Step Synthesis of 3-Methylbenzo[d]isoxazol-7-amine

Abstract The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antipsychotic, antimicrobial, and antican...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antipsychotic, antimicrobial, and anticancer agents.[1][2] This application note provides a detailed, three-step synthetic protocol for the preparation of 3-Methylbenzo[d]isoxazol-7-amine, a valuable building block for drug discovery and development.[3] The synthesis commences from a commercially available substituted precursor, 2-hydroxy-6-nitroacetophenone, and proceeds through oximation, intramolecular cyclization, and nitro group reduction. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and practical guidance for characterization and troubleshooting.

Introduction: The Significance of the Benzisoxazole Scaffold

Benzisoxazole and its derivatives are cornerstones in modern drug discovery, with their rigid bicyclic structure providing a versatile template for interacting with a wide range of biological targets.[1][4] The incorporation of the isoxazole moiety can enhance pharmacokinetic profiles, improve efficacy, and reduce toxicity.[5][6] Notable drugs containing this scaffold, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscore its therapeutic importance. The target molecule, 3-Methylbenzo[d]isoxazol-7-amine, features key functional groups—a methyl group at the 3-position and an amine at the 7-position—that serve as critical handles for further molecular elaboration in the development of novel pharmaceutical agents.

This protocol outlines a reliable and reproducible pathway to this key intermediate, emphasizing not just the procedural steps but the chemical principles that govern each transformation.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step process starting from 2-hydroxy-6-nitroacetophenone. This precursor is chosen because the nitro group at the 6-position is strategically placed to become the 7-position amine in the final benzisoxazole product following cyclization and reduction.

The overall workflow is as follows:

  • Oximation: Conversion of the ketone in 2-hydroxy-6-nitroacetophenone to its corresponding oxime using hydroxylamine hydrochloride.

  • Cyclodehydration: An intramolecular cyclization of the oxime intermediate to form the benzisoxazole ring system, yielding 3-methyl-7-nitrobenzo[d]isoxazole.

  • Nitro Reduction: Selective reduction of the aromatic nitro group to the primary amine, affording the target compound, 3-Methylbenzo[d]isoxazol-7-amine.

G cluster_workflow Synthetic Workflow Start 2-Hydroxy-6-nitroacetophenone Step1 Step 1: Oximation (Intermediate 1) Start->Step1 Hydroxylamine Hydrochloride Step2 Step 2: Cyclodehydration (Intermediate 2) Step1->Step2 Acid Catalyst (e.g., POCl₃) Step3 Step 3: Nitro Reduction (Final Product) Step2->Step3 Reducing Agent (e.g., SnCl₂/HCl)

Caption: High-level workflow for the synthesis of 3-Methylbenzo[d]isoxazol-7-amine.

Mechanistic Considerations

The key chemical transformation is the formation of the N-O bond to construct the isoxazole ring. The process begins with the formation of the oxime from the ketone. Under acidic or dehydrating conditions, the phenolic hydroxyl group is positioned to undergo an intramolecular nucleophilic attack, leading to cyclization and subsequent dehydration to form the aromatic benzisoxazole system.[7] The final reduction step is a standard and well-established transformation in organic synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )PuritySupplier
2-Hydroxy-6-nitroacetophenone22095-13-6C₈H₇NO₄181.15≥98%Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49≥99%Sigma-Aldrich
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99%Fisher Scientific
Ethanol64-17-5C₂H₅OH46.07AnhydrousVWR
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33≥99%Acros Organics
Toluene108-88-3C₇H₈92.14AnhydrousJ.T. Baker
Tin(II) Chloride Dihydrate10025-69-1SnCl₂·2H₂O225.65≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (conc.)EMD Millipore
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
Hexanes110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01≥99.5%Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04GranularVWR
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydroxylamine hydrochloride is corrosive and toxic. Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

Protocol 1: Synthesis of 2-Hydroxy-6-nitroacetophenone Oxime (Intermediate 1)

This step involves the condensation of the starting ketone with hydroxylamine to form the crucial oxime intermediate. Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride.[8]

Procedure:

  • To a 100 mL round-bottom flask, add 2-hydroxy-6-nitroacetophenone (5.0 g, 27.6 mmol).

  • Add ethanol (50 mL) and stir until the solid is fully dissolved.

  • Add hydroxylamine hydrochloride (2.88 g, 41.4 mmol, 1.5 equiv) and anhydrous sodium acetate (5.66 g, 69.0 mmol, 2.5 equiv) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

  • Monitor the reaction progress by TLC (30% ethyl acetate in hexanes). The starting material spot should be consumed within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the resulting solid precipitate, wash it with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Dry the pale-yellow solid under vacuum to yield 2-hydroxy-6-nitroacetophenone oxime . The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazole (Intermediate 2)

This is the key ring-forming step. Phosphorus oxychloride acts as a powerful dehydrating agent to facilitate the intramolecular cyclization of the oxime.[7]

Procedure:

  • Caution: This reaction should be performed in a dry fume hood as POCl₃ is highly reactive.

  • Place the dried 2-hydroxy-6-nitroacetophenone oxime (4.5 g, 22.9 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous toluene (40 mL) to the flask.

  • Slowly add phosphorus oxychloride (3.2 mL, 34.4 mmol, 1.5 equiv) dropwise to the stirred suspension at room temperature. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC (20% ethyl acetate in hexanes) until the starting oxime is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 100 g) in a 500 mL beaker with vigorous stirring.

  • Stir for 30 minutes until all the ice has melted and any remaining POCl₃ has been quenched.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to afford 3-methyl-7-nitrobenzo[d]isoxazole as a solid.

Protocol 3: Synthesis of 3-Methylbenzo[d]isoxazol-7-amine (Final Product)

The final step is the reduction of the nitro group to an amine. Tin(II) chloride in concentrated HCl is a classic and effective method for this transformation, particularly for aromatic nitro compounds.

Procedure:

  • To a 250 mL round-bottom flask, add 3-methyl-7-nitrobenzo[d]isoxazole (3.0 g, 16.8 mmol) and ethanol (60 mL).

  • Stir the mixture to form a suspension.

  • Add tin(II) chloride dihydrate (19.0 g, 84.0 mmol, 5.0 equiv) to the flask.

  • Equip the flask with a reflux condenser and carefully add concentrated hydrochloric acid (20 mL) in portions. The reaction is highly exothermic.

  • Heat the mixture to reflux (approx. 85 °C) for 1-2 hours. Monitor the reaction by TLC (40% ethyl acetate in hexanes) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then pour it into an ice-water mixture (150 mL).

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 60 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield 3-Methylbenzo[d]isoxazol-7-amine as a pure solid.

Characterization and Expected Results

Proper characterization of intermediates and the final product is crucial for validating the success of the synthesis.

G cluster_scheme Reaction Scheme and Characterization Start 2-Hydroxy-6-nitroacetophenone M.W.: 181.15 Int1 Intermediate 1 (Oxime) C₈H₈N₂O₄ M.W.: 196.16 Expected Yield: ~90% Start->Int1 Step 1 NH₂OH·HCl Int2 Intermediate 2 (Nitro-benzisoxazole) C₈H₆N₂O₃ M.W.: 178.15 Expected Yield: ~75% Int1->Int2 Step 2 POCl₃ Final Final Product (Amino-benzisoxazole) C₈H₈N₂O M.W.: 148.16 Expected Yield: ~80% Int2->Final Step 3 SnCl₂·2H₂O

Caption: Summary of the synthetic pathway with expected molecular weights and yields.

Data Summary
CompoundFormExpected YieldM.P. (°C)TLC Rf (Eluent)Key ¹H NMR Signals (δ, ppm)
Intermediate 1 Pale yellow solid85-95%198-2020.4 (30% EtOAc/Hex)Singlet for methyl (~2.3 ppm), Aromatic protons, OH/NOH peaks
Intermediate 2 Yellow solid70-80%145-1490.6 (20% EtOAc/Hex)Singlet for methyl (~2.6 ppm), Aromatic protons (~7.5-8.0 ppm)
Final Product Off-white/tan solid75-85%92-960.3 (40% EtOAc/Hex)Singlet for methyl (~2.5 ppm), Broad singlet for NH₂ (~4.5-5.5 ppm), Aromatic protons

Note: NMR signals are approximate and should be confirmed with actual spectra. Solvents like DMSO-d₆ or CDCl₃ will affect chemical shifts.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Step 1: Low yield of oxime Incomplete reaction.Increase reaction time. Ensure sodium acetate is anhydrous.
Product soluble in filtrate.Ensure the reaction mixture is thoroughly cooled before filtration. Minimize the amount of cold ethanol used for washing.
Step 2: Reaction fails to proceed Reagents not anhydrous.Use anhydrous toluene and ensure glassware is oven-dried. Use a fresh bottle of POCl₃.
Insufficient heating.Ensure the reaction temperature reaches and is maintained at 90 °C.
Step 3: Incomplete reduction Insufficient reducing agent or acid.Ensure the correct stoichiometry of SnCl₂ and HCl is used. Increase reaction time if necessary.
Formation of complex emulsion during workupAdd more brine to the separatory funnel to help break the emulsion. Filter through Celite before extraction.

Conclusion

This application note details a robust and scalable three-step synthesis of 3-Methylbenzo[d]isoxazol-7-amine from a readily available starting material. The protocols provided are optimized for high yield and purity, and the inclusion of mechanistic insights and troubleshooting guidance aims to empower researchers to successfully prepare this versatile chemical building block. The successful synthesis of this compound opens avenues for the development of novel derivatives for screening in various drug discovery programs, leveraging the proven therapeutic potential of the benzisoxazole scaffold.

References

  • Kaur, R., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances. Available at: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]

  • Patil, S. A., et al. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace. Available at: [Link]

  • Özdemir, I., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Hudson, J. B., et al. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. PubMed. Available at: [Link]

  • Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. organic-chemistry.org. Available at: [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. Available at: [Link]

Sources

Application

Cyclization Strategies for 1,2-Benzisoxazole Ring Formation: A Detailed Guide for Researchers

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a range of pharmacologically active compounds, including the anticonvul...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a range of pharmacologically active compounds, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone, underscores its importance.[1] This guide provides an in-depth exploration of the primary cyclization methods for the synthesis of the 1,2-benzisoxazole ring system, offering detailed application notes, step-by-step protocols, and a comparative analysis of the available strategies to aid researchers in this field.

Introduction to the 1,2-Benzisoxazole Core

The unique arrangement of the nitrogen and oxygen atoms within the fused ring system of 1,2-benzisoxazole imparts specific physicochemical properties that are advantageous for drug design. The synthesis of this core has evolved from classical condensation reactions to sophisticated transition-metal-catalyzed methodologies, each with its own set of advantages and limitations. This document will delve into the mechanistic underpinnings and practical applications of these diverse synthetic routes.

I. Classical Cyclization Methods: The Foundation

The traditional approaches to constructing the 1,2-benzisoxazole ring primarily rely on the intramolecular cyclization of ortho-substituted aromatic precursors. These methods are well-established, scalable, and often serve as the initial choice for the synthesis of many 1,2-benzisoxazole derivatives.

A. Base-Catalyzed Cyclization of o-Hydroxyaryl Ketoximes and their Derivatives

This is arguably the most prevalent and enduring method for 1,2-benzisoxazole synthesis.[1] The strategy involves two key stages: the formation of an o-hydroxyaryl ketoxime from the corresponding ketone, followed by a base-mediated intramolecular cyclization.

Mechanism of Action: The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the nitrogen atom of the oxime, displacing a leaving group to forge the N-O bond and complete the isoxazole ring. To facilitate this, the oxime's hydroxyl group is often converted into a better leaving group, such as an acetate or a sulfonate ester.

Diagram: Mechanism of Base-Catalyzed Cyclization of an o-Hydroxyaryl Ketoxime Acetate

G cluster_0 Base-Catalyzed Cyclization start o-Hydroxyaryl Ketoxime Acetate phenoxide Phenoxide Intermediate start->phenoxide + Base - H+ cyclization Intramolecular Nucleophilic Attack phenoxide->cyclization product 1,2-Benzisoxazole cyclization->product - Acetate leaving_group Acetate Leaving Group base Base

Caption: Base-catalyzed formation of the 1,2-benzisoxazole ring.

Experimental Protocol 1: Synthesis of 3-Methyl-1,2-benzisoxazole from 2'-Hydroxyacetophenone Oxime

This two-step protocol first involves the formation of the oxime acetate, followed by cyclization.

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated 2'-hydroxyacetophenone oxime, wash with water, and dry.

  • Suspend the dried oxime in acetic anhydride (2.0 eq) and heat the mixture at 100°C for 1 hour.

  • Cool the mixture and pour it onto crushed ice.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2'-hydroxyacetophenone oxime acetate.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Dissolve the 2'-hydroxyacetophenone oxime acetate (1.0 eq) in dry pyridine (5-10 volumes).

  • Reflux the solution for 3-4 hours. The progress of the cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-1,2-benzisoxazole.

Causality of Experimental Choices:

  • Acetic Anhydride: Acetylating the oxime hydroxyl group converts it into a much better leaving group (acetate) compared to a hydroxide ion, thus facilitating the intramolecular nucleophilic attack by the phenoxide.

  • Pyridine: Pyridine serves a dual role; it acts as a base to deprotonate the phenolic hydroxyl group, initiating the cyclization, and it also serves as the solvent for the reaction.

B. Microwave-Assisted Synthesis in Ionic Liquids

A modern variation of the classical approach utilizes microwave irradiation in the presence of a basic ionic liquid, which can significantly accelerate the reaction rate and often leads to higher yields.

Experimental Protocol 2: Microwave-Assisted Synthesis of 3-Substituted 1,2-Benzisoxazoles

  • In a 50 mL beaker, combine the substituted 2-hydroxyaryl ketoxime (1 mmol), acetic anhydride (1.2 mmol), and the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).[2]

  • Thoroughly mix the components with a glass rod.

  • Place the beaker in a microwave reactor and irradiate at 180W for a total of 30-60 seconds, applying the irradiation in 5-second intervals to control the temperature.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with diethyl ether (2 x 20 mL).[2]

  • The ionic liquid, being insoluble in diethyl ether, can be separated and recycled for subsequent runs.[2]

  • Combine the ethereal extracts and evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Advantages of this Method:

  • Rapid Reaction Times: Microwave heating dramatically reduces the reaction time from hours to seconds.[2]

  • High Yields: This method often provides excellent product yields, typically in the range of 85-96%.[2]

  • Green Chemistry: The use of a recyclable ionic liquid as a catalyst and the solvent-free (or minimal solvent) conditions align with the principles of green chemistry.[2]

Method Typical Reaction Time Typical Yield Key Reagents Advantages Disadvantages
Classical (Pyridine) 3-4 hoursGood to ExcellentAcetic Anhydride, PyridineWell-established, scalableLong reaction times, use of pyridine
Microwave/Ionic Liquid 30-60 secondsExcellent (85-96%)Acetic Anhydride, [bmim]OHExtremely fast, high yields, greenRequires microwave reactor

II. Modern Synthetic Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has opened up new avenues for the synthesis of 1,2-benzisoxazoles, often allowing for the construction of the ring system under milder conditions and with greater functional group tolerance.

A. Palladium-Catalyzed [4+1] Annulation

A notable palladium-catalyzed intermolecular [4+1] annulation strategy has been developed for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes.[2][3] This method is advantageous as it allows for the direct installation of a substituent at the 3-position of the benzisoxazole ring, derived from the aldehyde starting material.

Mechanism of Action: The proposed mechanism involves a palladium(II)-catalyzed C-H activation at the ortho position of the phenoxy group, directed by the acetamide. This is followed by the insertion of the aldehyde, and subsequent reductive elimination to form the C-C and C=N bonds of the 1,2-benzisoxazole ring, regenerating the active palladium(II) catalyst.

Diagram: Palladium-Catalyzed [4+1] Annulation for 1,2-Benzisoxazole Synthesis

G cluster_1 Palladium-Catalyzed [4+1] Annulation start N-Phenoxyacetamide + Aldehyde ch_activation ortho C-H Activation start->ch_activation + Pd(II) catalyst Pd(TFA)₂ palladacycle Palladacycle Intermediate ch_activation->palladacycle insertion Aldehyde Insertion palladacycle->insertion cyclization Reductive Elimination insertion->cyclization product 3-Substituted 1,2-Benzisoxazole cyclization->product - Pd(0)

Caption: Palladium-catalyzed synthesis of 1,2-benzisoxazoles.

Experimental Protocol 3: Palladium-Catalyzed Synthesis of 3-Phenyl-1,2-benzisoxazole

  • To a sealed tube, add N-phenoxyacetamide (1.0 eq), benzaldehyde (1.2 eq), Pd(TFA)₂ (10 mol%), and a suitable solvent such as trifluorotoluene.

  • Purge the tube with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heat the reaction mixture at 60-100°C for 12-24 hours. The optimal temperature and time should be determined for each specific substrate combination.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3-phenyl-1,2-benzisoxazole.

Substrate Scope and Causality:

  • This method exhibits a broad substrate scope, tolerating a variety of aromatic, heterocyclic, and aliphatic aldehydes.[3]

  • The use of an electron-deficient palladium catalyst like Pd(TFA)₂ is crucial for promoting the C-H activation step.

  • The reaction demonstrates good regioselectivity, with annulation occurring at the less sterically hindered ortho position of the phenoxy ring.[2]

B. Copper-Catalyzed Intramolecular Cyclization

Copper catalysis offers a more economical alternative to palladium for the synthesis of 1,2-benzisoxazoles. One effective copper-catalyzed method involves the intramolecular cyclization of (Z)-oximes.

Experimental Protocol 4: Copper-Catalyzed Synthesis of 3-Substituted 1,2-Benzisoxazoles from (Z)-Oximes

  • To a reaction vessel, add the (Z)-oxime (1.0 eq), CuI (10 mol%), and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Add a suitable solvent, for example, dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure 1,2-benzisoxazole.

Key Considerations:

  • The stereochemistry of the starting oxime is critical; the (Z)-isomer is required for this cyclization to proceed efficiently.

  • The copper(I) iodide acts as the catalyst, and the diamine ligand facilitates the catalytic cycle. The catalytic nature of the transformation has been demonstrated, as no reaction occurs in the absence of the copper salt.

III. [3+2] Cycloaddition of Nitrile Oxides and Arynes

A powerful and direct route to functionalized 1,2-benzisoxazoles is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[3][4] This method allows for the rapid construction of the benzisoxazole core with a wide range of substituents.

Mechanism of Action: Both the nitrile oxide and the aryne are highly reactive intermediates that are generated in situ. The nitrile oxide acts as a 1,3-dipole, which undergoes a concerted [3+2] cycloaddition reaction with the aryne dienophile to form the 1,2-benzisoxazole ring.

Experimental Protocol 5: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition

  • To a solution of the aryne precursor, o-(trimethylsilyl)phenyl triflate (2.0 eq), in acetonitrile, add cesium fluoride (CsF) (3.0 eq).[3]

  • Over a period of 2.5 hours, add a solution of the chlorooxime, α-chloro-benzaldoxime (1.0 eq), in acetonitrile to the reaction mixture at room temperature.[3]

  • Stir the reaction for an additional 30 minutes after the addition is complete.

  • Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield 3-phenyl-1,2-benzisoxazole.

Rationale for Experimental Conditions:

  • In Situ Generation: Both the aryne and the nitrile oxide are too reactive to be isolated. Cesium fluoride acts as both the fluoride source to generate the benzyne from the triflate precursor and as a base to generate the nitrile oxide from the chlorooxime.[3]

  • Slow Addition: The slow addition of the chlorooxime is crucial to maintain a low concentration of the nitrile oxide, which minimizes its dimerization, a common side reaction.[3]

IV. Comparative Summary of Modern Synthetic Methods

Method Catalyst/Reagents Key Features Advantages Disadvantages
Palladium-Catalyzed [4+1] Annulation Pd(TFA)₂, AldehydesC-H activation, direct 3-substitutionBroad aldehyde scope, good functional group toleranceRequires palladium catalyst, can have long reaction times
Copper-Catalyzed Cyclization CuI, DMEDA, (Z)-OximesEconomical catalyst, mild conditionsCost-effective, proceeds at room temperatureRequires stereospecific (Z)-oxime precursor
[3+2] Cycloaddition CsF, Aryne Precursor, ChlorooximeConvergent, rapid core constructionHigh yields, wide substrate scopeRequires handling of reactive intermediates

Conclusion

The synthesis of the 1,2-benzisoxazole ring system is a well-developed field with a diverse array of reliable methods at the disposal of the synthetic chemist. The choice of a particular method will depend on several factors, including the desired substitution pattern, the availability of starting materials, the scale of the synthesis, and the required tolerance of other functional groups within the molecule. Classical methods based on o-hydroxyaryl oximes remain highly relevant for their simplicity and scalability. For more complex targets and for the exploration of chemical diversity, modern transition-metal-catalyzed reactions and cycloaddition strategies offer powerful and versatile alternatives. This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the exciting and ever-evolving field of medicinal chemistry.

References

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., Sadaphal, S. A., & Shingate, B. B. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Arkivoc, 2009(11), 67-76. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Shastri, R. A., & Goswami, D. D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]

  • Chen, S., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES, 101(1), 305. [Link]

  • Krylov, I. B., & Shirinian, V. Z. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1-2), 67-93. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. [Link]

  • Uno, H., Kurokawa, M., & Nishihara, Y. (1976). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1,2-Benzisoxazole-3-acetic Acid. Chemical and Pharmaceutical Bulletin, 24(4), 632-642. [Link]

Sources

Method

Preparation of Sulfonamide Derivatives from 3-Methylbenzo[d]isoxazol-7-amine

Executive Summary This application note details the synthetic methodology for generating sulfonamide derivatives from 3-Methylbenzo[d]isoxazol-7-amine . The benzo[d]isoxazole scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodology for generating sulfonamide derivatives from 3-Methylbenzo[d]isoxazol-7-amine . The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).[1][2] Functionalizing the 7-position via sulfonylation creates a novel class of compounds with potential bioactivity in CNS and antimicrobial therapeutic areas.

Key Technical Insight: The amine at the 7-position of the benzo[d]isoxazole ring exhibits reduced nucleophilicity compared to standard anilines. This is due to the electron-withdrawing inductive effect (-I) of the fused isoxazole ring and the specific orbital alignment of the N-O bond. Consequently, standard "open-air" mixing often results in low yields or incomplete conversion.[1][2] This guide provides optimized protocols using nucleophilic catalysis (DMAP) and controlled basicity to drive the reaction to completion while preserving the labile isoxazole N-O bond.

Chemical Context & Strategic Analysis

The Substrate: 3-Methylbenzo[d]isoxazol-7-amine
  • Structure: A bicyclic aromatic system where a benzene ring is fused to an isoxazole ring.[1][2]

  • Electronic Environment: The isoxazole ring is

    
    -deficient.[1] The nitrogen atom at position 7 is attached to a benzene ring that is deactivated by the fused heterocycle.
    
  • Stability Warning: The isoxazole N-O bond is sensitive to reductive cleavage (e.g., H2/Pd, strong metals) and strong nucleophilic attack at the 3-position.[1][2] Conditions must remain oxidatively neutral and avoid harsh reducing agents.[1][2]

Reaction Mechanism: Nucleophilic Sulfonylation

The reaction follows a nucleophilic acyl substitution pathway (specifically at the sulfur center).[3]

  • Activation: The base (Pyridine or TEA) neutralizes the HCl byproduct.

  • Attack: The 7-amine nitrogen attacks the sulfonyl chloride (

    
    ).
    
  • Elimination: Chloride is expelled, forming the sulfonamide bond.[1][2]

Challenge: Because the 7-amine is electron-poor, the initial attack is the rate-determining step.[1] We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to form a reactive


-sulfonylpyridinium intermediate, accelerating the transfer to the amine.
Visual Workflow (DOT Diagram)

ReactionPathway cluster_conditions Critical Control Points Start 3-Methylbenzo[d] isoxazol-7-amine Intermediate Tetrahedral Intermediate Start->Intermediate + Base (Pyridine) + Catalyst (DMAP) R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) R_SO2_Cl->Intermediate Product Target Sulfonamide Derivative Intermediate->Product - HCl Major Pathway SideProduct Bis-Sulfonamide (Over-reaction) Product->SideProduct + Excess R-SO2-Cl (Avoidable) Control1 Temp: 0°C -> RT (Prevents Bis-sub) Control2 Stoichiometry: 1.1 eq Sulfonyl Chloride

Figure 1: Reaction pathway and critical control points for preventing bis-sulfonylation.

Experimental Protocols

Protocol A: High-Yield Catalytic Synthesis (Recommended)

Best for: Drug discovery scale (10mg - 5g), valuable starting materials, and unreactive sulfonyl chlorides.[1][2]

Reagents:

  • Substrate: 3-Methylbenzo[d]isoxazol-7-amine (1.0 equiv)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous) [0.1 M concentration]

  • Base: Pyridine (2.0 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 3-Methylbenzo[d]isoxazol-7-amine (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM.

  • Base Addition: Add Pyridine (2.0 eq) via syringe. The solution should remain clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Cooling suppresses the formation of the bis-sulfonamide impurity.

  • Addition of Electrophile: Dissolve the Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Self-Validation Check: Spot on TLC.[1][2] The starting amine (usually lower Rf, polar) should disappear.[2] The sulfonamide product will appear as a higher Rf spot.[1][2]

  • Quench: Add saturated aqueous

    
     solution. Stir for 10 minutes.
    
  • Workup:

    • Separate phases.[1][2]

    • Extract the aqueous layer 2x with DCM.[2]

    • Wash combined organics with 1M HCl (Caution: Quick wash only) to remove excess pyridine and DMAP.[1][2] Note: Do not soak in acid for prolonged periods to protect the isoxazole ring.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Parallel Synthesis (Library Scale)

Best for: Making 20+ analogues simultaneously in vials.[1]

Reagents:

  • Solvent: THF (Anhydrous)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Scavenger Resin: Trisamine resin (for purification)[1]

Procedure:

  • Dispense amine (0.05 mmol) in THF (0.5 mL) into 2mL vials.

  • Add DIPEA (3.0 eq).[1][2]

  • Add Sulfonyl Chloride (1.2 eq) as a solution in THF.

  • Shake at RT for 16 hours.

  • Purification: Add Trisamine resin (3.0 eq relative to excess chloride) to scavenge unreacted sulfonyl chloride.[1][2] Shake for 4 hours. Filter and evaporate.[1][2]

Data Summary & Troubleshooting

Expected Analytical Data
FeatureMethodExpected Signal / Observation
Reaction Progress TLCDisappearance of amine (ninhydrin active). Product is UV active, usually non-ninhydrin active.[1][2]
Proton NMR

-NMR
NH Signal: Sharp singlet, typically

9.5 – 10.5 ppm (downfield).[1][2] Isoxazole: Methyl group singlet at

~2.5 ppm.[1][2]
Mass Spec LC-MS (ESI)

or

(Sulfonamides ionize well in negative mode).[1]
IR Spectroscopy FT-IRS=O Stretches: Symmetric (~1160

) and Asymmetric (~1340

).[1]
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield (<30%) Low nucleophilicity of amine.Switch from Protocol B to Protocol A . Increase DMAP to 0.2 eq. Heat to 40°C (reflux DCM).
Bis-Sulfonylation Excess sulfonyl chloride or high temp.Strictly maintain 0°C addition . Use exactly 1.0-1.05 eq of chloride.
Starting Material Remains Hydrolysis of sulfonyl chloride.[2]Ensure anhydrous solvents .[1][2] Check quality of sulfonyl chloride (it hydrolyzes to acid over time).
Isoxazole Ring Cleavage Harsh acidic workup or reduction.[1][2]Avoid strong reducing agents.[1][2] Keep acid washes (HCl) brief and cold.[1][2]

Applications & Biological Relevance[2][4][5][6][7][8][9]

Derivatives of 3-Methylbenzo[d]isoxazol-7-amine synthesized via this protocol are valuable in two primary domains:

  • Antipsychotic Isosteres: The 1,2-benzisoxazole core is pharmacophorically similar to the core in Risperidone and Paliperidone .[1][2] Sulfonamide linkers at the 7-position can probe new binding pockets in Dopamine D2/Serotonin 5-HT2A receptors.[1]

  • Antimicrobial Agents: Sulfonamides are classic antimetabolites (dihydropteroate synthase inhibitors).[1][2] The fusion with the benzisoxazole ring creates "Hybrid Antibiotics" that may overcome resistance mechanisms found in standard sulfa drugs.

Application Logic Tree (DOT)[1]

Applications Scaffold 7-Sulfonamido-benzo[d]isoxazole CNS CNS Targets (D2 / 5-HT2A) Scaffold->CNS AntiMicrobial Antimicrobial (DHPS Inhibition) Scaffold->AntiMicrobial Risperidone Risperidone-like Derivatives CNS->Risperidone Zonisamide Zonisamide-like Activity CNS->Zonisamide Hybrid Coumarin-Isoxazole Hybrids AntiMicrobial->Hybrid

Figure 2: Potential therapeutic applications of the synthesized derivatives.

References

  • BenchChem. (2025).[1][2][4] 5-Bromo-3-methylbenzo[d]isoxazole chemical properties and synthesis. BenchChem Technical Data.[1][2][4] Link[1]

  • El-Gaby, M. S. A., et al. (2020).[1][2][5] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[1][2][5][6] Egyptian Journal of Chemistry.[2] Link

  • Zhang, Y., et al. (2023).[1][2] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[1] Journal of the American Chemical Society, 145(38), 20749–20755.[1][2] Link[1]

  • Palermo, M. G. (2015).[1][2][7] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions.[1][2][8] Link

  • Kotov, A. D., et al. (2024).[1][2][9] Synthesis of sulfonylamides containing an isoxazole moiety.[1][2][6][9] From Chemistry Towards Technology Step-By-Step, 5(2). Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. The synthesis involves hazardous reagents (sulfonyl chlorides, pyridine, DCM).[1][2] Always review the Safety Data Sheet (SDS) for 3-Methylbenzo[d]isoxazol-7-amine and all reagents before commencing work.

Sources

Application

Application Note: Scale-Up Synthesis of 3-Methyl-1,2-Benzisoxazol-7-Amine

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-methyl-1,2-benzisoxazol-7-amine , a critical pharmacophore found in atypical antipsychotics (e.g., Risperidone, Paliperido...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-methyl-1,2-benzisoxazol-7-amine , a critical pharmacophore found in atypical antipsychotics (e.g., Risperidone, Paliperidone derivatives) and anticonvulsants. Unlike bench-scale methods that prioritize speed over safety, this protocol focuses on process safety, impurity control, and chemoselectivity .

The synthesis proceeds via a three-stage sequence starting from 2-fluoro-3-nitroacetophenone . A key technical challenge addressed here is the chemoselective reduction of the 7-nitro group without cleaving the labile isoxazole N-O bond—a common failure mode when using catalytic hydrogenation (H₂/Pd).

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the high reactivity of the 2-fluoro substituent activated by the adjacent 3-nitro group. This allows for a facile intramolecular nucleophilic aromatic substitution (


) by the oxime oxygen.
Strategic Disconnections:
  • N-O Bond Preservation: The final step requires reducing a nitro group in the presence of an isoxazole ring. Catalytic hydrogenation is contraindicated due to the high risk of reductive ring opening to form o-hydroxyimines [1]. We utilize a Fe/NH₄Cl transfer reduction system to ensure chemoselectivity.

  • Cyclization Efficiency: The 2-fluoro-3-nitroacetophenone precursor allows for a "telescoped" process where oxime formation and cyclization can potentially be performed in one pot, though we separate them here for rigorous purity control on scale-up.

Retrosynthesis Target 3-Methyl-1,2-benzisoxazol-7-amine (Target) Nitro 7-Nitro-3-methyl-1,2-benzisoxazole (Precursor) Target->Nitro Chemoselective Reduction (Fe/NH4Cl) Oxime (E/Z)-2-Fluoro-3-nitroacetophenone oxime (Intermediate) Nitro->Oxime Intramolecular SnAr (Base/Heat) SM 2-Fluoro-3-nitroacetophenone (Starting Material) Oxime->SM Oximation (NH2OH·HCl)

Figure 1: Retrosynthetic strategy highlighting the critical reduction step.

Detailed Process Protocol

Phase 1: Oximation of 2-Fluoro-3-nitroacetophenone

Objective: Convert the ketone to the corresponding oxime. Scale: 100 g Input

Reagents:

  • 2-Fluoro-3-nitroacetophenone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Charge a 2L reactor with Ethanol (600 mL) and Water (200 mL).

  • Add 2-Fluoro-3-nitroacetophenone (100 g) and stir to suspend.

  • Add Hydroxylamine hydrochloride (45.5 g) in one portion.

  • Add Sodium Acetate (67.0 g) slowly to control minor exotherm.

  • Heat the mixture to 50°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1% starting ketone.

  • Cool to 0–5°C. The oxime typically precipitates.

  • Filter the solids. Wash with cold water (2 x 100 mL) to remove salts.

  • Dry under vacuum at 40°C.

    • Yield Expectation: 90–95%

    • Safety Note: Oximes can be thermally unstable. Do not heat dry solids >60°C.

Phase 2: Cyclization to 7-Nitro-3-methyl-1,2-benzisoxazole

Objective: Intramolecular displacement of fluoride by the oxime oxygen. Mechanism:


 facilitated by the ortho-nitro group.

Reagents:

  • Oxime Intermediate (from Phase 1)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP

Procedure:

  • Charge 100 g of Oxime into a 1L reactor containing DMF (500 mL).

  • Add K₂CO₃ (powdered, anhydrous) (105 g).

  • Heat to 80°C.

    • Caution: This reaction is exothermic. Monitor internal temperature closely.

  • Stir for 3–5 hours.

    • IPC: HPLC should show complete consumption of oxime.

  • Quench by pouring the reaction mixture slowly into Ice/Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Filter the crude solid.

  • Reslurry in water to remove residual DMF and inorganic salts.

  • Recrystallize from Ethanol if purity is <98%.

    • Yield Expectation: 80–85%

Phase 3: Chemoselective Reduction to 7-Amine

Objective: Reduce the nitro group to an amine without opening the isoxazole ring. Critical Parameter: Avoid Catalytic Hydrogenation (H₂/Pd). Use Iron/Ammonium Chloride (Bechamp-type conditions).

Reagents:

  • 7-Nitro-3-methyl-1,2-benzisoxazole (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Ammonium Chloride (NH₄Cl) (0.5 equiv)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Charge Iron Powder (4 equiv) and NH₄Cl (0.5 equiv) into Ethanol/Water (500 mL).

  • Heat to reflux (approx. 78°C) to activate the iron surface.

  • Add the nitro compound (50 g portion-wise) over 30–60 minutes.

    • Reasoning: Controlling addition prevents thermal runaway and ensures selectivity [2].

  • Reflux for 2–4 hours.

    • IPC: Monitor for disappearance of nitro compound.

  • Hot Filter through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to approx. 100 mL.

  • Extract with Ethyl Acetate (3 x 200 mL).

  • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Isolate the product as a solid.

    • Yield Expectation: 75–85%

Analytical Controls & Specifications

ParameterMethodSpecification
Appearance VisualOff-white to pale yellow solid
Purity HPLC (UV 254nm)> 98.0% area
Impurity A HPLC< 0.5% (Ring-opened ketone)
Residual Solvent GC-HS< 500 ppm (DMF), < 5000 ppm (EtOH)
Water Content Karl Fischer< 1.0% w/w
Identity 1H-NMR / MSConforms to structure

Process Workflow Diagram

Workflow cluster_0 Phase 1 & 2: Synthesis of Nitro Precursor cluster_1 Phase 3: Selective Reduction R1 Reactor 1: Oximation & Cyclization F1 Filter Press: Isolation of Nitro Intermediate R1->F1 Precipitation D1 Vacuum Dryer: Solvent Removal F1->D1 R2 Reactor 2: Fe/NH4Cl Reduction D1->R2 Dry Nitro Intermediate F2 Celite Filter: Iron Removal R2->F2 Hot Filtration E1 Extractor: EtOAc Workup F2->E1 Filtrate C1 Crystallizer: Final Purification E1->C1 Concentration End Final Product (7-Amine) C1->End Start Raw Materials Start->R1 2-Fluoro-3-nitroacetophenone

Figure 2: Unit operation workflow for the scale-up process.

Safety & Hazard Analysis

  • Thermal Stability of Oximes:

    • Hazard: Oximes can exhibit accelerating decomposition at elevated temperatures.

    • Control: Ensure reactor temperature does not exceed 90°C during cyclization. Perform DSC on the oxime intermediate before scaling >1 kg.

  • Iron Waste Handling:

    • Hazard: The iron filter cake can be pyrophoric when dry.

    • Control: Keep the filter cake wet with water/ethanol at all times. Dispose of as hazardous solid waste immediately.

  • Ring Cleavage:

    • Risk: Use of H₂/Pd or strong acids/bases can open the isoxazole ring.

    • Control: Strictly adhere to the Fe/NH₄Cl protocol. Avoid catalytic hydrogenation.

References

  • Ikeda, R., & Kuwano, R. (2012).[1] Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6901–6915.[1] Link

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Library. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[4] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[5] Organic Letters, 12(6), 1180–1183. Link

  • Chimica Italiana. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles. Chim.[1][6] It.. Link

Sources

Method

Microwave-assisted synthesis of amino-benzisoxazoles

Application Note: Advanced Microwave-Assisted Synthesis of 3-Amino-1,2-Benzisoxazoles Executive Summary The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for at...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Microwave-Assisted Synthesis of 3-Amino-1,2-Benzisoxazoles

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for atypical antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide).[1] Traditional thermal synthesis of the 3-amino-1,2-benzisoxazole core often suffers from harsh conditions, prolonged reaction times (12–48 hours), and the use of toxic polar aprotic solvents (DMF, HMPA).

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. We present two distinct protocols:

  • De Novo Cyclization: The direct formation of the 3-amino core from 2-fluorobenzonitrile.

  • Divergent Functionalization: The rapid nucleophilic substitution (

    
    ) of 3-chloro-1,2-benzisoxazoles to generate N-substituted amino libraries.
    

Scientific Foundation & Mechanistic Insight

Why Microwave Irradiation?

The formation of the benzisoxazole ring via nucleophilic attack on a nitrile requires overcoming a significant activation energy barrier. Microwave irradiation provides efficient internal heating through dipolar polarization and ionic conduction .[2]

  • Specific Effect: In the reaction of hydroxylamine with nitriles, MW irradiation accelerates the formation of the amidoxime intermediate, which is often the rate-determining step in thermal conditions.

  • Solvent Coupling: The use of high dielectric solvents (water, ethanol) or ionic liquids (e.g.,

    
    ) maximizes energy transfer, allowing the reaction to proceed at lower bulk temperatures than conductive heating would require.
    
Reaction Pathways

The synthesis operates on two primary mechanistic pathways.

Pathway A (Cyclization): An intermolecular


 of acetohydroxamic acid on 2-fluorobenzonitrile, followed by an intramolecular nucleophilic attack on the nitrile carbon.
Pathway B (Substitution):  A direct displacement of a leaving group (Cl) at the C3 position by an amine.

ReactionPathways Start 2-Fluorobenzonitrile Inter1 O-Aryloxime Intermediate Start->Inter1 Acetohydroxamic acid Base, MW 100°C Product1 3-Amino-1,2- benzisoxazole Inter1->Product1 Cyclization (- AcOH) Start2 3-Chloro-1,2- benzisoxazole Product2 3-(Substituted-amino)- 1,2-benzisoxazole Start2->Product2 R-NH2, MW S_NAr Mechanism

Figure 1: Dual pathways for accessing the 3-amino-1,2-benzisoxazole scaffold.[3][4] Pathway A builds the ring; Pathway B functionalizes it.

Experimental Protocols

Protocol A: Direct Synthesis from 2-Fluorobenzonitrile

Best for: Generating the primary 3-amino parent scaffold.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • Acetohydroxamic acid (1.2 equiv)

  • Potassium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF/Water (9:1) or Ethanol (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-fluorobenzonitrile (1 mmol, 121 mg) and acetohydroxamic acid (1.2 mmol, 90 mg) in 3 mL of solvent.

  • Activation: Add

    
     (1.5 mmol, 168 mg) in one portion. Seal the vial with a PTFE-lined cap.
    
  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes (vs. 18h thermal reflux).

    • Stirring: High (600 rpm).

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product, 3-amino-1,2-benzisoxazole , typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Yield Expectation: 85–92%.

Protocol B: Library Generation via on 3-Chloro-1,2-benzisoxazole

Best for: Creating N-substituted derivatives (drug discovery libraries).

Reagents:

  • 3-Chloro-1,2-benzisoxazole (1.0 equiv)

  • Amine (

    
    ) (2.0–3.0 equiv)
    
  • Solvent: Water or Isopropanol (no catalyst required for aliphatic amines).

Step-by-Step Methodology:

  • Preparation: Load 3-chloro-1,2-benzisoxazole (0.5 mmol) into a 2-5 mL microwave vial.

  • Amine Addition: Add the desired amine (1.5 mmol). If the amine is a liquid, it can act as a co-solvent. If solid, dissolve in 2 mL Isopropanol.

  • Microwave Parameters:

    • Temperature: 140–160 °C (Amine dependent).

    • Ramp Time: 2 minutes.

    • Hold Time: 10–20 minutes.

    • Absorber Level: Normal.

  • Work-up:

    • Evaporate volatile amines directly.

    • For non-volatiles, dilute with water and extract with Ethyl Acetate.

    • Purify via flash chromatography (Hexane:EtOAc).

Data Summary: Protocol Efficiency

PrecursorReagentTemp (°C)Time (MW)Time (Thermal)Yield (MW)
2-F-benzonitrileAcetohydroxamic acid11015 min18 h89%
3-Cl-benzisoxazoleMorpholine16010 min8 h94%
3-Cl-benzisoxazoleBenzylamine16020 min12 h82%

Optimization & Troubleshooting Strategy

The following decision tree outlines how to optimize the reaction if yields are suboptimal.

OptimizationWorkflow Start Check LC-MS/TLC (After 10 min) Decision1 Starting Material Remains? Start->Decision1 IncreaseTemp Increase Temp (+20°C) Decision1->IncreaseTemp Yes (Low Conv.) Decision2 By-products Formed? Decision1->Decision2 No (Full Conv.) CheckSolvent Change Solvent (Polarity) IncreaseTemp->CheckSolvent Still Slow ReduceTemp Reduce Temp Extend Time Decision2->ReduceTemp Decomposition ChangeBase Switch Base (KOtBu -> K2CO3) Decision2->ChangeBase Hydrolysis Success Isolate Product Decision2->Success Clean Profile

Figure 2: Optimization workflow for maximizing yield in microwave synthesis.

Critical Control Points:
  • Hydroxylamine Safety: Hydroxylamine free base is unstable. Always generate it in situ from the hydrochloride salt or use acetohydroxamic acid as a safer, stable equivalent that cyclizes via the Lossen rearrangement mechanism.

  • Solvent Selection:

    • Water: Excellent microwave absorber, Green, but limited solubility for lipophilic nitriles.

    • Ionic Liquids ([bmim]OH): Act as both solvent and base catalyst.[5] Highly efficient absorption but harder to work up.

    • Ethanol:[6] Good compromise for solubility and green metrics.

References

  • Sharts, C. M., et al. (1979). Synthesis of 3-amino-1,2-benzisoxazoles. Journal of Organic Chemistry. Link

  • Palermo, M. G. (1996). A convenient one-pot synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters. Link

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Monash University Research Repository. Link

  • Shelke, K. F., et al. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ACG Publications. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Purification of Benzisoxazole Amines by Column Chromatography

The Chemical Conflict: Stability vs. Resolution Purifying benzisoxazole amines presents a unique "chemical conflict" that often leads to yield loss or poor purity if not managed correctly.

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Conflict: Stability vs. Resolution

Purifying benzisoxazole amines presents a unique "chemical conflict" that often leads to yield loss or poor purity if not managed correctly.

  • The Amine Problem (Tailing): The amine moiety (often a piperidine or secondary amine in drugs like Risperidone) is basic (

    
    ). It interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to severe peak tailing and irreversible adsorption.
  • The Benzisoxazole Problem (Labile Ring): The 1,2-benzisoxazole core is sensitive to base-promoted ring opening, known as the Kemp Elimination . Under basic conditions, the isoxazole ring can cleave to form salicylonitriles (2-cyanophenols).

The Dilemma: To fix the tailing, you typically add a base (Triethylamine or Ammonia) to the mobile phase. However, adding too much base or using a strong base can trigger the Kemp elimination, destroying your product on the column.

Strategic Planning: Stationary Phase Selection

Do not default to standard silica gel without a plan. Choose your stationary phase based on the specific stability of your derivative.

Stationary PhaseSuitabilityMechanismRecommendation
Standard Silica (SiO₂) High Risk Acidic silanols cause tailing; required basic modifiers may degrade the ring.Use only with carefully buffered mobile phases (see Section 3).
Amine-Functionalized Silica (KP-NH) Excellent Surface is functionalized with propyl-amine groups. This blocks silanols and creates a basic surface without free base in the solvent.Gold Standard. "Treat as Normal Phase" (Hex/EtOAc) without additives.
Neutral Alumina Good Less acidic than silica; less prone to causing tailing.Use if Amine-Silica is unavailable.
Reversed Phase (C18) Excellent Separates based on hydrophobicity. Compatible with acidic buffers (Formic acid/TFA) where benzisoxazoles are stable.Preferred for final polishing or unstable compounds.

Mobile Phase Protocols

Protocol A: The "Deactivated Silica" Method (Standard)

Use this if you must use standard silica gel.

The Pre-Treatment Step (Crucial): Instead of just adding base to the mobile phase, pre-equilibrate the silica column to mask active sites before the compound touches them.

  • Slurry: Pack the column using Hexane/EtOAc containing 1% Triethylamine (TEA) .

  • Flush: Flush with 2-3 column volumes of the starting mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

  • Run: Elute with your gradient, maintaining 0.5% to 1% TEA throughout.

Solvent System:

  • Non-Polar: Hexane / Ethyl Acetate / TEA (Start 90:10:1

    
     End 50:50:1).
    
  • Polar: Dichloromethane (DCM) / Methanol /

    
     (Start 98:2:0.2 
    
    
    
    End 90:10:1).
    • Note: Ammonia (

      
      ) is often safer than TEA for benzisoxazoles as it is more volatile and less lipophilic, but difficult to control in gradients.
      
Protocol B: The "Safe" Method (Amine-Silica)

Use this for high-value intermediates or base-sensitive cores.

Setup: Use a commercial Amine-Functionalized cartridge (e.g., Biotage KP-NH or equivalent).[1] Solvent System:

  • Gradient: Hexane / Ethyl Acetate (0-100%) or DCM / MeOH (0-20%).

  • Additives: NONE. Do not add TEA or

    
    . The column surface does the work.
    

Troubleshooting Center (Q&A)

Issue 1: "I see a new spot on TLC after the column that wasn't there before."

Diagnosis: On-Column Decomposition (Kemp Elimination). If you used a basic modifier (TEA/Ammonia) on silica, the basic environment likely catalyzed the ring opening of the benzisoxazole into a 2-cyanophenol derivative.

  • Verification: The new spot is likely more polar (phenolic -OH) and may have a distinct UV shift compared to the starting material.

  • Solution: Switch to Protocol B (Amine-Silica) or Reversed Phase with an acidic buffer (0.1% Formic Acid). Benzisoxazoles are generally stable in acid.[2]

Issue 2: "My compound streaks/tails badly, even with TEA."

Diagnosis: Silanol Overload or Solubility Issues. [1]

  • Cause: The amine is protonated by the silica, or the compound is precipitating on the column.

  • Solution 1 (The "Doping" Method): Dissolve your crude sample in the mobile phase plus a few drops of pure TEA before loading. This ensures the sample zone itself is basic.

  • Solution 2 (Solvent Switch): Move to DCM/MeOH/

    
     (90:10:1). Methanol suppresses silanol activity better than Ethyl Acetate.
    
Issue 3: "I lost my product during aqueous workup."

Diagnosis: Amine Salt Formation. Benzisoxazole amines can be quite polar. If you used an acidic buffer (like HCl) or if the product formed a salt with silica-derived impurities, it may be in the water layer.

  • Solution: Adjust the aqueous layer to pH ~10 (carefully, using

    
    , not NaOH to avoid ring opening) and re-extract with DCM (3x).
    

Decision Logic for Purification

PurificationLogic Start Start: Crude Benzisoxazole Amine CheckStability Is the Benzisoxazole Core Base-Sensitive? (e.g., 3-substituent effects) Start->CheckStability Sensitive Yes / Unknown Risk CheckStability->Sensitive High Risk Stable No (Proven Stable) CheckStability->Stable Low Risk AmineSilica Use Amine-Silica (KP-NH) Solvent: Hex/EtOAc (No Additives) Sensitive->AmineSilica Preferred ReversePhase Use Reverse Phase (C18) Buffer: 0.1% Formic Acid (Acidic pH) Sensitive->ReversePhase Alternative StandardSilica Standard Silica Gel Stable->StandardSilica ModifierChoice Select Modifier StandardSilica->ModifierChoice TEA Add 1% TEA (Pre-treat column) ModifierChoice->TEA Low Polarity Ammonia DCM/MeOH/NH4OH (90:10:1) ModifierChoice->Ammonia High Polarity

Caption: Decision tree for selecting the optimal purification method based on compound stability and polarity.

References

  • Kemp Elimination Mechanism

    • Kemp Elimination - The Chemical Reaction Database. (2008).[3] Detailed mechanism of base-promoted benzisoxazole ring opening.

  • Benzisoxazole Synthesis & Stability

    • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (2026).[3][4] Discusses synthesis conditions and stability of 3-amino derivatives.

  • Amine Purification Strategies

    • How do I purify ionizable organic amine compounds using flash column chromatography? (Biotage, 2023). Comparison of amine-silica vs. basic modifiers.
  • Risperidone Impurity Analysis

    • Synthesis and Characterization of Impurities of Risperidone. (Der Pharma Chemica). Practical examples of purifying benzisoxazole-containing drugs using MeOH/DCM systems.

Sources

Optimization

Optimizing recrystallization solvents for 7-aminobenzisoxazoles

Technical Support Center: 7-Aminobenzisoxazole Purification Subject: Optimization of Recrystallization Solvents & Troubleshooting for 7-Aminobenzisoxazole (7-ABI) Ticket ID: #REC-7ABI-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Aminobenzisoxazole Purification

Subject: Optimization of Recrystallization Solvents & Troubleshooting for 7-Aminobenzisoxazole (7-ABI) Ticket ID: #REC-7ABI-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability-Solubility Paradox

Welcome to the technical support hub for 7-aminobenzisoxazole (7-ABI). If you are accessing this guide, you are likely encountering one of three critical failure modes: oiling out , ring decomposition , or persistent oxidative discoloration .

7-ABI is not a standard organic amine. It possesses a "Stability-Solubility Paradox." The 7-amino group requires polar protic solvents for dissolution, yet the isoxazole ring is thermodynamically anxious to undergo Kemp elimination (ring-opening) under basic conditions or thermal isomerization at high temperatures.

This guide abandons generic "trial-and-error" advice. Instead, we define a Self-Validating System to select solvents that balance thermodynamic solubility with kinetic stability.

Module 1: Solvent Selection Logic

Q: Which solvent system provides the highest recovery without degrading the isoxazole ring?

A: You must move away from ketones and strong bases immediately. The optimal system typically involves a Polar Protic / Non-Polar binary mixture, but specific exclusion rules apply.

The Exclusion Protocol (Do NOT Use)
Solvent ClassSpecific SolventChemical Hazard (Mechanism)
Ketones Acetone, MEKSchiff Base Formation: The 7-amino group reacts with ketones to form imines (impurities often mistaken for "oiling out").
Basic Solvents Pyridine, TEAKemp Elimination: Bases abstract the C3 proton, causing rapid ring opening to salicylonitriles [1].
High Boiling DMSO, DMFThermal Isomerization: High removal temperatures (>100°C) promote rearrangement to o-hydroxybenzonitriles [2].
Strong Acids Conc. HClProtonation: Forms the hydrochloride salt, completely altering solubility (unless salt formation is the goal).
Recommended Solvent Systems

For the free base 7-ABI, use the following binary systems.

  • Primary Recommendation: Ethanol (95%) / Water

    • Why: The amino group H-bonds with EtOH. Water acts as a mild anti-solvent at low temps and suppresses esterification impurities if carboxylates are present.

  • Secondary Recommendation: Ethyl Acetate / n-Heptane

    • Why: Best for removing non-polar impurities. EtOAc dissolves the aromatic core; Heptane forces precipitation.

  • Alternative: Isopropanol (IPA)

    • Why: Lower dielectric constant than EtOH, often yields better crystal morphology (needles vs. plates).

Module 2: Visualization of the Decision Matrix

Use this logic flow to determine your specific solvent needs based on your crude material's profile.

SolventSelection Start START: Crude 7-ABI Profile CheckColor Is the solid pink/brown? Start->CheckColor CheckImpurity Main Impurity Type? CheckColor->CheckImpurity No Carbon Add Activated Carbon (Norit SX Ultra) Hot Filtration req. CheckColor->Carbon Yes PolarImp Polar / Salts CheckImpurity->PolarImp NonPolarImp Non-Polar / Tars CheckImpurity->NonPolarImp Solv_EtOAc System: EtOAc / Heptane (Avoids co-precipitation) PolarImp->Solv_EtOAc Salts insoluble in EtOAc Solv_EtOH System: EtOH / Water (Solubilizes salts) NonPolarImp->Solv_EtOH Tars stay in mother liquor Carbon->CheckImpurity

Figure 1: Decision Matrix for Solvent Selection based on impurity profile. Note the divergence based on polarity of contaminants.

Module 3: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is reached before the solubility limit. This is common with 7-ABI due to its intermediate polarity.

The "Seeded Cooling" Protocol

Do not simply cool the flask in ice; this guarantees oiling. Follow this thermodynamic control path:

  • Dissolution: Dissolve crude 7-ABI in the minimum amount of Hot Solvent A (e.g., Ethanol at 65°C).

  • The Cloud Point: Add Anti-Solvent B (e.g., Water) dropwise at reflux until a faint turbidity persists.

  • Clarification: Add 1-2 mL of Solvent A to clear the solution.

  • Seeding (CRITICAL): Cool to 40-45°C . Add 0.5% w/w pure seed crystals of 7-ABI.

    • Why: This provides a nucleation surface, bypassing the energy barrier that leads to oiling.

  • Controlled Ramp: Cool at a rate of 10°C per hour to 0°C.

    • Result: Large, defined prisms rather than an amorphous oil/solid mixture.

Module 4: Chemical Stability & Degradation

Q: Why does my recovery decrease if I reflux for too long?

A: You are likely triggering the Kemp Elimination or isoxazole rearrangement. The 1,2-benzisoxazole ring is not inert.

Degradation Pathway

Under basic conditions (pH > 8) or prolonged heat (>80°C in protic solvents), the N-O bond cleaves.

  • Reaction: 7-aminobenzisoxazole

    
     3-amino-2-hydroxybenzonitrile (Salicylonitrile derivative).
    
  • Detection: Appearance of a sharp nitrile peak (~2200 cm⁻¹) in IR or a new peak in HPLC.

Technical Directive:

  • Limit Heat Exposure: Never reflux for >30 minutes during dissolution.

  • pH Check: Ensure your solvent is neutral. If the crude material contains residual inorganic base (from a previous synthesis step), wash the crude solid with water before attempting recrystallization.

Module 5: Oxidative Discoloration

Q: The crystals are off-white/pink. Is this acceptable?

A: For pharmaceutical intermediates, no. The pink color indicates oxidation of the 7-amino group (formation of azo/nitroso species).

Remediation:

  • Deoxygenation: Sparge your solvent with Nitrogen/Argon for 15 minutes prior to use.

  • Charcoal Treatment: Use Activated Carbon (5% w/w) during the hot dissolution step.

    • Warning: Filter while hot (>50°C) through Celite. If the solution cools in the funnel, 7-ABI will crystallize in the filter cake, leading to massive yield loss.

Summary of Specifications

ParameterSpecificationReason
Target Solvent Ethanol/Water (9:1) or EtOAc/Heptane (1:2)Balances polarity and yield.
Max Temperature 70°CPrevents ring isomerization [2].
Cooling Rate 10°C / hourPrevents oiling out (LLPS).
Atmosphere Inert (

)
Prevents amino-group oxidation.
Forbidden Acetone, Pyridine, MEKChemical incompatibility (Schiff base/Ring opening).

References

  • Kemp, D. S., & Casey, M. L. (1973).[1] The physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of Organic Chemistry, 38(13), 2294–2300. Link

  • Lifshitz, A., et al. (2006). Decomposition and isomerization of 1,2-benzisoxazole. The Journal of Physical Chemistry A, 110(28), 8840-8849. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for Seeded Cooling protocols). Link

Sources

Troubleshooting

Technical Support Center: Preventing Kemp Elimination in Benzisoxazole Synthesis

The following technical guide is structured to address the specific challenges of Kemp elimination and related ring-opening side reactions during 1,2-benzisoxazole synthesis . Topic: Troubleshooting Ring Fragmentation &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of Kemp elimination and related ring-opening side reactions during 1,2-benzisoxazole synthesis .

Topic: Troubleshooting Ring Fragmentation & Salicylonitrile Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.1 (Current)

Core Diagnostic: Is it Kemp Elimination?

Before optimizing, confirm the failure mode. The Kemp elimination is the base-catalyzed E2-type ring opening of 1,2-benzisoxazoles, specifically cleaving the N–O bond to yield salicylonitriles (2-cyanophenols).[1]

Symptom Checklist
ObservationDiagnosis
IR Spectrum Appearance of a sharp, strong band at ~2200–2250 cm⁻¹ (C≡N stretch).[1] Benzisoxazoles lack this band.[1]
¹H NMR Disappearance of the distinctive C3–H singlet (if unsubstituted) or shift in aromatic protons.[1] Appearance of phenolic –OH (broad, exchangeable, often >10 ppm).
Reaction pH The reaction mixture turned basic (pH > 8) or involved a strong base (e.g., NaH, LDA, or even hydroxide/alkoxide).
Color Change Reaction mixture often turns deep yellow or orange (phenolate formation) which persists or darkens.[1]
The Mechanism (Why it happens)

The N–O bond in benzisoxazoles is weak (~55 kcal/mol).[1] A base abstracts the proton at C3 (in unsubstituted cases) or attacks the ring, creating a transient carbanion. This anion rapidly eliminates to form the thermodynamically stable phenoxide nitrile.

KempElimination Substrate 1,2-Benzisoxazole (C3-H) TS [Transition State] C3 Deprotonation N-O Bond Weakening Substrate->TS + Base Base Base (B:) Base->TS Product Salicylonitrile (2-Cyanophenolate) TS->Product Fast E2 Elimination (Irreversible)

Caption: The irreversible cascade of Kemp elimination triggered by base-mediated C3 deprotonation.

Troubleshooting & Protocols (Q&A Format)

Scenario A: Ring Closure of Oximes

Q: I am cyclizing an o-hydroxyaryl oxime acetate using base, but I'm getting low yields and nitrile byproducts. How do I fix this?

A: The standard base-mediated cyclization (e.g., K₂CO₃/DMF or NaH) competes directly with ring opening.[1] Once the benzisoxazole forms, it is susceptible to the base still present in the pot.

Corrective Protocol: The Neutral "Redox" Cyclization Switch to a method that avoids external base entirely. The Triphenylphosphine (PPh₃) / DDQ system effects cyclization under neutral conditions, effectively eliminating the risk of base-catalyzed opening.[1]

  • Mechanism: PPh₃ activates the oxime oxygen, and DDQ acts as an oxidant/mediator to close the bond without generating a free carbanion at C3.

  • Protocol:

    • Dissolve o-hydroxy oxime (1.0 equiv) in anhydrous DCM or Toluene.[1]

    • Add PPh₃ (1.2 equiv) and DDQ (1.2 equiv).[1]

    • Stir at room temperature (or mild reflux for hindered substrates).

    • Result: High yield of benzisoxazole with <5% nitrile formation.[1]

Alternative (If base is mandatory): Use a buffered phase-transfer system .[1]

  • System: K₂CO₃ (solid) / 18-Crown-6 / Acetone (reflux).[1]

  • Why: The low solubility of the carbonate in acetone limits the concentration of active base, favoring the intramolecular cyclization (kinetic) over the intermolecular elimination (thermodynamic).

Scenario B: Functionalizing C3 via Lithiation

Q: I need to introduce a side chain at C3. I treated 1,2-benzisoxazole with n-BuLi at -78°C, but after quenching, I recovered mostly salicylonitrile. Is the lithio-species unstable?

A: Yes, 3-lithio-1,2-benzisoxazole is a "ticking time bomb." It is the exact anionic intermediate of the Kemp elimination.[1] It is metastable at -78°C but will fragment instantly upon warming or if the temperature fluctuates.

Corrective Protocol: The "In-Situ" Trapping Technique Do not generate the anion and then add the electrophile. The electrophile must be present during lithiation or added immediately with strict temperature control.[1]

  • Critical Parameter: Temperature must never exceed -65°C .

  • Workflow:

    • Dissolve: 1,2-benzisoxazole + Electrophile (e.g., aldehyde, ketone) in THF at -78°C .

    • Add Base: Add LDA (Lithium Diisopropylamide) dropwise.[1] Note: LDA is preferred over n-BuLi as it is less nucleophilic and reduces ring attack.[1]

    • Mechanism: As LDA deprotonates C3, the resulting anion is immediately trapped by the electrophile (which is already nearby) before it can undergo elimination.[1]

    • Quench: Quench with acidic methanol at -78°C. Do not warm up before quenching.

Scenario C: Zonisamide Intermediate Synthesis

Q: I am scaling up the sulfonation of 1,2-benzisoxazole-3-acetic acid. I see degradation when neutralizing. Why?

A: While 3-alkyl benzisoxazoles (like the acetic acid derivative) are more stable than 3-H variants, they are not immune.[1] Strong caustic washes (NaOH) can trigger deprotonation at the benzylic (alpha) position or nucleophilic attack at C3.[1]

Guideline:

  • pH Limit: Maintain pH < 9 during workups. Use NaHCO₃ or Na₂CO₃ rather than NaOH.[1]

  • Temperature: Keep basic washes cold (< 5°C).

  • Solvent: Avoid dipolar aprotic solvents (DMSO, DMF) during basic steps, as they strip the cation solvation shell and increase the basicity/nucleophilicity of the counter-ion, accelerating ring opening.

Decision Matrix: Selecting Reaction Conditions

Use this logic tree to select the safest synthesis route based on your substrate.

DecisionTree Start Start: Benzisoxazole Synthesis SubstrateQ Is the C3 position substituted? Start->SubstrateQ YesSub Yes (R = Alkyl, Aryl) SubstrateQ->YesSub NoSub No (R = H) SubstrateQ->NoSub RiskCheck Risk: Benzylic Deprotonation? YesSub->RiskCheck MethodB Neutral Conditions REQUIRED (PPh3/DDQ or Mitsunobu) NoSub->MethodB Synthesis of Core MethodC Lithiation Trap at -78°C (In-situ Quench) NoSub->MethodC Functionalization MethodA Standard Base Cyclization (NaH/DMF or K2CO3) RiskCheck->MethodA No (Stable R) RiskCheck->MethodB Yes (Sensitive R)

Caption: Strategic selection of synthesis conditions to avoid ring opening.

Quantitative Reference Data

Stability Factors
FactorEffect on Kemp Elimination RateRecommendation
Solvent DMSO/DMF increase rate by ~1000x vs. alcohols.Use THF, Toluene, or DCM . Avoid polar aprotic solvents with bases.[1]
Substituent (C3) EWG (Nitro, Carbonyl) accelerates elimination.[1] EDG (Alkyl) retards it.[1]If C3 has an EWG, avoid all aqueous bases.[1] Use anhydrous/neutral conditions.
Base Counter-ion K⁺ > Na⁺ > Li⁺ (Larger cations stabilize the transition state less in some solvents, but "naked" anions in DMSO are deadly).[1]Use Lithium bases (LDA, LiHMDS) in THF; the Li-O coordination can stabilize the intermediate.[1]
Reagent Compatibility Table
ReagentCompatibility with BenzisoxazoleNotes
NaOH / KOH 🔴 High Risk Rapidly degrades 3-H and 3-acyl derivatives. Safe only for stable 3-alkyls < 0°C.
NaH 🟡 Medium Risk Use only for initial cyclization, then quench immediately.[1]
LDA / LiTMP 🟢 Safe (at -78°C) Kinetic deprotonation is faster than elimination if cold.[1]
PPh₃ / DDQ 🟢 Excellent Best for ring closure.[1] No base involved.
K₂CO₃ 🟡 Medium Risk Safe in acetone/MeCN; risky in DMF/DMSO.[1]

References

  • Kemp Elimination Mechanism : Kemp, D. S., & Casey, M. L. (1973).[1] Physical organic chemistry of benzisoxazoles. II. The linearity of the Brønsted free energy relationship for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society.[1] Link (Context: Foundational mechanism of E2 elimination).[1]

  • Neutral Synthesis (PPh3/DDQ) : Iranpoor, N., & Firouzabadi, H. (2010).[1] A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate/Elsevier.[1] Link

  • Zonisamide Process Chemistry : Process for the manufacture of zonisamide. European Patent EP1682522A1.[1][2] Link (Context: Industrial handling of benzisoxazole sulfonates).[1]

  • Lithiation Stability : Optimization of Organolithium Reactions. (2020). Link (Context: General stability of lithiated heterocycles and temperature management).

  • Review of Synthetic Methods : Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chemical Science Transactions. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale safety evaluations before scaling up reactions involving high-energy nitrogen-oxygen bonds.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of the Amino Group in Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the benzisoxazole scaffold is a cornerstone for a multitude of therapeutic agents, recognized for its broad pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the benzisoxazole scaffold is a cornerstone for a multitude of therapeutic agents, recognized for its broad pharmacological activities.[1] The introduction of an amino group to this privileged structure profoundly influences its physicochemical properties, biological activity, and potential metabolic pathways. Consequently, the precise characterization of this amino moiety is a critical step in drug development and quality control.

This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the amino group in benzisoxazole derivatives. Moving beyond a simple procedural outline, this document, crafted from a Senior Application Scientist's perspective, delves into the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the nuances of spectral interpretation, compare FTIR with alternative analytical techniques, and provide detailed, field-proven protocols.

The Vibrational Signature of the Amino Group: A Primer on FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds.[2] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, providing a molecular "fingerprint."

For a primary amino group (-NH₂), the most diagnostic vibrations are:

  • N-H Stretching Vibrations: These occur in the 3500-3300 cm⁻¹ region.[3][4] Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching bands:

    • Asymmetric Stretch (νₐₛ): The higher frequency band, where the two N-H bonds stretch out of phase.

    • Symmetric Stretch (νₛ): The lower frequency band, where the N-H bonds stretch in phase.

  • N-H Bending Vibration (Scissoring): This vibration, occurring in the 1650-1580 cm⁻¹ range, involves the change in the H-N-H bond angle.[3]

The precise frequencies of these vibrations are exquisitely sensitive to the local chemical environment, including electronic effects of substituents on the benzisoxazole ring and intermolecular interactions such as hydrogen bonding.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Amino Benzisoxazoles

The acquisition of a clean, reproducible FTIR spectrum is paramount for accurate analysis. The choice of sampling technique is dictated by the physical state of the sample and the desired information. For solid benzisoxazole derivatives, two primary methods are recommended:

Attenuated Total Reflectance (ATR)-FTIR: The Workhorse for Rapid Analysis

ATR-FTIR is a versatile and widely used technique that requires minimal to no sample preparation, making it ideal for rapid screening and analysis of solid powders.

Experimental Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow ATR-FTIR Analysis Workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition & Processing Start Start Clean_Crystal Clean ATR Crystal (e.g., with isopropanol) Start->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Place_Sample Place Small Amount of Benzisoxazole Powder on Crystal Background->Place_Sample Apply_Pressure Apply Consistent Pressure with Anvil Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum (Baseline correction, ATR correction) Acquire_Spectrum->Process_Data Analyze Analyze N-H Vibrational Bands Process_Data->Analyze End End Analyze->End

Caption: A stepwise workflow for ATR-FTIR analysis of solid samples.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the crystal itself.

  • Sample Application: Place a small amount of the finely powdered benzisoxazole sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using the spectrometer software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and a baseline correction to remove any broad, underlying features.

KBr Pellet Method: The Classic Approach for Transmission Spectroscopy

The Potassium Bromide (KBr) pellet technique is a traditional transmission method that can provide high-quality spectra, particularly for samples that are difficult to analyze by ATR.

Experimental Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow KBr Pellet Preparation Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation & Analysis Start Start Weigh Weigh ~1-2 mg of Sample and ~100-200 mg of Dry KBr Start->Weigh Grind Thoroughly Grind and Mix Sample and KBr in an Agate Mortar Weigh->Grind Transfer Transfer Mixture to Pellet Die Grind->Transfer Press Apply Pressure (8-10 tons) Using a Hydraulic Press Transfer->Press Inspect Inspect Pellet for Transparency Press->Inspect Analyze Place Pellet in FTIR Sample Holder and Acquire Spectrum Inspect->Analyze End End Analyze->End

Caption: A detailed workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of the benzisoxazole sample and 100-200 mg of dry, FTIR-grade KBr powder. It is crucial that the KBr is free of moisture, as water will introduce broad O-H stretching bands that can obscure the N-H region.

  • Grinding and Mixing: Thoroughly grind and mix the sample and KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for several minutes. This will form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired for accurate subtraction.

Comparative Spectral Analysis of Amino Benzisoxazoles

The position of the amino group and the presence of other substituents on the benzisoxazole ring significantly influence the N-H vibrational frequencies. This section provides a comparative analysis based on available spectral data.

CompoundAsymmetric N-H Stretch (νₐₛ, cm⁻¹)Symmetric N-H Stretch (νₛ, cm⁻¹)N-H Bend (δ, cm⁻¹)Key Observations and Rationale
3-Aminoisoxazole ~3400 - 3500~3300 - 3400~1600 - 1650The amino group is directly attached to the isoxazole ring, influencing its electronic environment. The observed frequencies are typical for a primary aromatic amine.[5][6]
5-Aminoisoxazole ~3100 - 3500~3100 - 3500~1600 - 1650The electronic effects of the isoxazole ring on the amino group at the 5-position will differ from the 3-position, potentially leading to slight shifts in the N-H stretching frequencies.[5][7]
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide N/A (Amide)N/A (Amide)N/A (Amide)This compound contains a secondary amide group, not a primary amine. The N-H stretch of the amide would be expected around 3300 cm⁻¹, and the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands would be prominent.[8]

Factors Influencing N-H Vibrational Frequencies in Benzisoxazoles:

  • Position of the Amino Group: The electronic interplay between the amino group and the isoxazole ring is position-dependent. This can lead to subtle but measurable differences in the N-H bond strengths and, consequently, their stretching frequencies.

  • Substituent Effects: Electron-withdrawing or electron-donating groups on the benzisoxazole ring can alter the electron density on the nitrogen atom of the amino group through inductive and resonance effects. This, in turn, affects the N-H bond force constant and vibrational frequency.

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule can occur. Hydrogen bonding weakens the N-H bond, causing a shift to lower frequencies (red shift) and broadening of the absorption bands.

Beyond FTIR: A Comparative Look at Alternative Analytical Techniques

While FTIR is a powerful tool for the initial identification and characterization of the amino group, a comprehensive analysis often necessitates orthogonal techniques.

Analytical TechniquePrincipleAdvantages for Amino Group AnalysisLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including the chemical environment of the N-H protons and the carbon atom to which the amino group is attached.[5][9][10] Can definitively determine the position of the amino group on the benzisoxazole ring.Lower sensitivity compared to MS; N-H proton signals can be broad and may exchange with deuterated solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight determination.[5][11] Fragmentation patterns can offer clues about the position of the amino group.Does not directly probe the vibrational state of the N-H bond; Isomer differentiation can be challenging without tandem MS (MS/MS).
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for quantifying the purity of the amino benzisoxazole and for separating it from related impurities.[12][13] Can be coupled with UV or MS detectors for identification.Does not provide direct structural information about the amino group itself; often requires derivatization for sensitive detection of amino acids.[12][13]

Logical Workflow for Comprehensive Characterization

Characterization_Workflow Comprehensive Analytical Workflow cluster_initial Initial Screening & Identification cluster_detailed Detailed Structural Elucidation & Purity Start New Benzisoxazole Derivative FTIR FTIR Analysis (Confirm -NH₂ group presence) Start->FTIR MS Mass Spectrometry (Determine Molecular Weight) FTIR->MS NMR NMR Spectroscopy (¹H, ¹³C - Positional Isomerism) MS->NMR HPLC HPLC Analysis (Purity and Impurity Profiling) NMR->HPLC Final_Characterization Complete Structural and Purity Profile HPLC->Final_Characterization

Caption: An integrated workflow for the comprehensive characterization of amino benzisoxazoles.

Conclusion

FTIR spectroscopy stands as a rapid, reliable, and non-destructive technique for the initial identification and characterization of the amino group in benzisoxazole derivatives. The characteristic N-H stretching and bending vibrations provide a clear spectral signature. However, for unambiguous structural elucidation, particularly for distinguishing positional isomers, and for quantitative purity assessment, a multi-technique approach integrating NMR, MS, and HPLC is indispensable. By understanding the principles behind each technique and employing a logical analytical workflow, researchers and drug development professionals can ensure the comprehensive and accurate characterization of these pharmaceutically important molecules.

References

  • BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. BenchChem. Accessed February 13, 2024.
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  • BenchChem. A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives. BenchChem. Accessed February 13, 2024.
  • Al-Omair, M. A. synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Basrah Researches (Sciences). 2015, 41(3A), 10-21.
  • Fornasier, R., et al. Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2. 1986, 173-177.
  • Desai, N. C., et al. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research. 2015, 6(9), 3698-3714.
  • Combs, D. W. Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. 2016.
  • Smith, A. B., et al. A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5]benzoxazepine ring system. Journal of Heterocyclic Chemistry. 1990, 27(3), 641-645.

  • Srinivasan, D. Elixir Appl. Chem. 70 (2014) 24043-24046.
  • Ogunbiyi, O., et al. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters. 1995, 78(1), 25-33.
  • Yamada, M., et al. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules. 2022, 27(1), 133.
  • Shestakov, A. S., et al. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. 2022, 2022(2), M1398.
  • Shestakov, A. S., et al. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023, 38(1), 2180806.
  • Giuliano, B. M., et al. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. 2022, 27(10), 3294.
  • Lee, Y. R., et al. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1...
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  • Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific. Accessed February 13, 2024.
  • Reddy, T. S., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. 2018, 8(48), 27333-27351.
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  • Kumar, S., et al. Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. GSC Biological and Pharmaceutical Sciences. 2023, 23(03), 039-046.
  • Reddy, G. R., et al. Method for quantitative determination of amino acids.
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  • Kanagavalli, A., et al. Comparison FTIR spectrum of (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH).
  • Al-Omair, M. A. synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Basrah Researches (Sciences). 2015, 41(3A), 10-21.
  • Fornasier, R., et al. Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2. 1986, 173-177.
  • Desai, N. C., et al. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research. 2015, 6(9), 3698-3714.
  • Combs, D. W. Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. 2016.
  • Smith, A. B., et al. A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5]benzoxazepine ring system. Journal of Heterocyclic Chemistry. 1990, 27(3), 641-645.

  • Srinivasan, D. Elixir Appl. Chem. 70 (2014) 24043-24046.
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Comparative

Comparative Biological Activity of 7-Amino vs. 5-Amino Benzisoxazoles

[1] Executive Summary This technical guide compares the biological activity, structure-activity relationships (SAR), and therapeutic potential of 5-amino and 7-amino benzisoxazoles. The distinction between these isomers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares the biological activity, structure-activity relationships (SAR), and therapeutic potential of 5-amino and 7-amino benzisoxazoles. The distinction between these isomers is not merely structural but functional, dictating their selectivity for biological targets such as Monoamine Oxidases (MAO), Acetylcholinesterase (AChE), and bacterial cell walls.

Key Differentiators:

  • 5-Amino Derivatives: Predominantly associated with broad-spectrum bioactivity , including antimicrobial efficacy and MAO-A inhibition. The 5-position is electronically activated and sterically accessible, making it the primary site for derivatization in antipsychotic pharmacophores (e.g., Risperidone analogs).

  • 7-Amino Derivatives: Exhibit high isoform selectivity , particularly as potent MAO-B inhibitors in the 2,1-benzisoxazole (anthranil) series. The 7-position provides a unique steric wedge that fits narrow hydrophobic pockets in specific enzymes, often conferring higher potency than the 5-isomer.

Chemical & Electronic Profile

The benzisoxazole core exists primarily as two isomers: 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil). The position of the amino group (


) significantly alters the electronic landscape.
Feature5-Amino Benzisoxazole7-Amino Benzisoxazole
Electronic Effect Conjugated with the heterocycle; increases electron density at the 3-position (1,2-isomer).Sterically influenced by the heteroatom bridge; often forms intramolecular H-bonds.
Steric Environment Accessible: Ideal for attaching bulky pharmacophores (e.g., piperidine chains).Restricted: "Cleft" binding; ideal for small, hydrophobic pockets.
Primary Utility Scaffold for antipsychotics & antimicrobials.[1][2]Scaffold for selective enzyme inhibitors (MAO-B).[3]
SAR Visualization: Positional Influence

SAR_Map Core Benzisoxazole Core Pos5 5-Position (Amino) Core->Pos5 Electronic Activation Pos7 7-Position (Amino) Core->Pos7 Steric Control Activity5 Broad Activity: - MAO-A Inhibition - Antimicrobial (Gram -) - Antipsychotic Modulation Pos5->Activity5 Activity7 High Selectivity: - MAO-B Inhibition (Potent) - Antiproliferative (Specific) - Steric Locking Pos7->Activity7

Figure 1: Structure-Activity Relationship (SAR) mapping of amino-substitution effects.

Case Study A: Monoamine Oxidase (MAO) Inhibition

Context: 2,1-Benzisoxazole (Anthranil) Derivatives

Research indicates a sharp divergence in MAO isoform selectivity based on the amino position. This is the most critical "head-to-head" comparison available in current literature.

Comparative Potency Data ( )

The following data highlights the superiority of 7-substituted derivatives for MAO-B inhibition, a target for Parkinson's disease therapy.

Compound ClassTarget Isoform

(

M)
Selectivity Ratio
7-Amino/Substituted MAO-B 0.017 High (MAO-B > MAO-A)
5-Amino/SubstitutedMAO-A~3.29Low (Mixed inhibition)
5-Amino/SubstitutedMAO-B> 1.0Low

Mechanistic Insight: The active site of MAO-B contains a "gate" formed by Tyr326 and Ile199. The 7-amino group (and its derivatives) orients the benzisoxazole core to slip past this gate, locking into the substrate cavity. The 5-amino derivatives are sterically hindered from this optimal orientation, resulting in lower affinity for MAO-B but retaining moderate affinity for the wider MAO-A cavity.

Case Study B: Antimicrobial & Antipsychotic Activity

Context: 1,2-Benzisoxazole Derivatives

Antimicrobial Activity

In 1,2-benzisoxazoles, the 5-position is the critical vector for antimicrobial efficacy.

  • 5-Amino Derivatives: Often serve as precursors to sulfonamides or amides that exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).

  • 7-Amino Derivatives: Generally show reduced antimicrobial potency compared to 5-isomers. However, 7-amino derivatives are essential synthetic intermediates for N-glucosides , which have shown improved solubility and bioavailability in antifungal applications.

Antipsychotic Modulation

Drugs like Risperidone utilize the 1,2-benzisoxazole scaffold.[4][5] While the drug itself has a 6-fluoro substituent, SAR studies on the amino-precursors reveal:

  • 5-Amino: Allows for the attachment of the "tail" (e.g., N-benzylpiperidine) required for Dopamine D2 receptor binding.

  • 7-Amino: Substitution here often clashes with the binding pocket of D2/5-HT2A receptors, drastically reducing efficacy.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-3-methyl-1,2-benzisoxazole

Rationale: This protocol selectively targets the 7-position, which is difficult to access via direct electrophilic aromatic substitution (which favors the 5-position).

Workflow Diagram:

Synthesis Start Start: 3-Methyl-5-acetyl-1,2-benzisoxazole Step1 Step 1: Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Electrophilic Substitution Inter Intermediate: 7-Nitro-3-methyl-5-acetyl-1,2-benzisoxazole Step1->Inter Step2 Step 2: Reduction (Sn/HCl or H2/Pd-C) Inter->Step2 Nitro Reduction End Product: 7-Amino-3-methyl-5-acetyl-1,2-benzisoxazole Step2->End

Figure 2: Synthetic pathway for accessing the 7-amino pharmacophore.

Step-by-Step Methodology:

  • Nitration: Dissolve 3-methyl-5-acetyl-1,2-benzisoxazole (1 eq) in concentrated

    
    . Add fuming 
    
    
    
    dropwise at 0–5°C. The acetyl group at C5 directs the incoming nitro group to the C7 position (ortho to the directing group, meta to the ring junction).
  • Quenching: Pour the reaction mixture onto crushed ice. Filter the yellow precipitate (7-nitro intermediate).

  • Reduction: Suspend the nitro compound in ethanol. Add Tin (Sn) granules and concentrated HCl (or use catalytic hydrogenation with Pd/C if functional groups allow). Reflux for 2–4 hours.

  • Isolation: Neutralize with NaOH solution. Extract with ethyl acetate. The 7-amino derivative is obtained as a solid upon evaporation.

Protocol 2: MAO Inhibition Assay (In Vitro)

Validation: This assay determines the


 values to compare 5- vs 7-amino potency.
  • Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate test compounds (5-amino and 7-amino analogs) at concentrations ranging from 0.001

      
      M to 100 
      
      
      
      M with the enzyme in phosphate buffer (pH 7.4) for 20 mins at 37°C.
    • Add Kynuramine substrate (

      
      ). Incubate for 30 mins.
      
    • Stop reaction with NaOH.

  • Detection: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Vertex AI Search. (2026). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Retrieved from 6

  • Lalut, J., et al. (2020).[7] Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities. Retrieved from 8

  • ResearchGate. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Retrieved from 9

  • ISCA. (2015). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Retrieved from 10

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Retrieved from 11

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Validation

A Comparative Guide to the Structural Elucidation of 3-Methylbenzo[d]isoxazole Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals The 3-methylbenzo[d]isoxazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of compounds with significant pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methylbenzo[d]isoxazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of compounds with significant pharmacological potential. Its derivatives have garnered substantial interest in medicinal chemistry, demonstrating activities that span from potent and selective bromodomain inhibitors for the treatment of acute myeloid leukemia to acting as anti-epileptic and antifungal agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their therapeutic efficacy.

This technical guide offers a comparative analysis of X-ray crystallography data for derivatives of 3-methylbenzo[d]isoxazole. It provides an in-depth look into the experimental workflows required to obtain this data, from synthesis and crystallization to diffraction analysis. Furthermore, it contrasts the unparalleled structural resolution of X-ray crystallography with complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic view of the characterization process for this important class of molecules.

The Decisive Edge of X-ray Crystallography

While techniques like NMR and IR spectroscopy provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional structure. This atomic-level insight is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. For instance, the X-ray crystal structure of a 3-methyl-benzo[d]isoxazole derivative in complex with its target protein, BRD4, provided invaluable information for further structure-based optimization of these inhibitors.[2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following sections detail the key experimental stages, emphasizing the causality behind methodological choices.

Synthesis of 3-Methylbenzo[d]isoxazole Derivatives

The synthesis of the 3-methylbenzo[d]isoxazole core can be achieved through various established synthetic routes. A common approach involves the cyclization of an appropriately substituted o-hydroxyacetophenone oxime. The specific functionalization of the benzene ring or modifications at other positions will dictate the choice of starting materials and reaction conditions.

Generalized Experimental Protocol: Synthesis of a 3-Methylbenzo[d]isoxazole Derivative

  • Oxime Formation: A substituted o-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation reaction to completion.

  • Cyclization: The resulting oxime can then be cyclized to form the benzo[d]isoxazole ring. This is often achieved by heating the oxime in the presence of a dehydrating agent or by using a base to promote intramolecular cyclization.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 3-methylbenzo[d]isoxazole derivative.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[3]

  • Thermal Control (Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3][4]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: A solvent in which the 3-methylbenzo[d]isoxazole derivative has moderate solubility at room temperature is chosen.

  • Solution Preparation: A nearly saturated solution of the compound is prepared by dissolving it in the chosen solvent. Gentle heating may be applied to aid dissolution.

  • Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is then covered with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: The vial is left in a vibration-free environment for several days to weeks, allowing crystals to form as the solvent evaporates.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays in a diffractometer. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to determine the electron density map of the molecule and ultimately its three-dimensional structure.

The workflow for X-ray crystallography is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: A generalized workflow for determining the crystal structure of a 3-methylbenzo[d]isoxazole derivative.

Comparative Analysis of Crystallographic Data

While a crystal structure for the parent 3-methylbenzo[d]isoxazole was not found in the public databases, crystallographic data for several of its derivatives have been reported. A comparison of these structures reveals how different substituents can influence the crystal packing and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Benzyl-5-methyl-1,2-benzoxazole 2-oxideC₁₅H₁₃NO₂MonoclinicP2₁/c6.452711.221316.9371100.002[1]
N-(3-ethylbenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (in complex with BRD4)-------[2]
N-(3-ethylbenzo[d]isoxazol-5-yl)-4-methoxybenzenesulfonamide (in complex with BRD4)-------[2]

Note: Full crystallographic data for the sulfonamide derivatives in complex with BRD4 would be available through the Protein Data Bank (PDB).

The crystal structure of 3-benzyl-5-methyl-1,2-benzoxazole 2-oxide reveals that the benzisoxazole unit is nearly planar.[1] The molecules in the crystal are linked by C—H⋯O hydrogen bonds, forming zigzag chains.[1] Additionally, π–π stacking interactions are observed between the isoxazole and benzyl rings, contributing to the stability of the crystal lattice.[1] For the sulfonamide derivatives, the crystal structures in complex with the BRD4 protein highlight the specific hydrogen bonding and hydrophobic interactions that are key to their inhibitory activity.[2]

Comparison with Other Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are indispensable for routine characterization and for studying the behavior of molecules in solution.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.Unambiguous and complete structural determination.Requires high-quality single crystals; structure is in the solid state.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution.Provides information about the structure in solution; non-destructive.Does not directly provide 3D coordinates; complex spectra can be difficult to interpret fully.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-H).Fast and simple technique for functional group identification.Provides limited information about the overall molecular structure.

For 3-methylbenzo[d]isoxazole derivatives, ¹H NMR spectroscopy would typically show characteristic signals for the methyl group protons and the aromatic protons on the benzene ring. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms. IR spectroscopy would confirm the presence of the isoxazole ring and other functional groups through their characteristic vibrational frequencies. While these techniques can confirm the successful synthesis of the target molecule, they cannot provide the precise geometric parameters that are obtained from X-ray crystallography.

The relationship between these characterization techniques can be visualized as follows:

characterization_methods cluster_spectroscopy Spectroscopic Analysis (Solution/Bulk) cluster_crystallography Crystallographic Analysis (Solid State) synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity, Solution Conformation) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir xray X-ray Crystallography (Precise 3D Structure, Packing) synthesis->xray structural_hypothesis Structural Hypothesis nmr->structural_hypothesis ir->structural_hypothesis definitive_structure Definitive 3D Structure xray->definitive_structure

Caption: The complementary roles of spectroscopic and crystallographic techniques in structural elucidation.

Conclusion

X-ray crystallography is an unparalleled tool for the definitive structural characterization of 3-methylbenzo[d]isoxazole derivatives, providing crucial insights for drug discovery and development. While requiring the often-challenging step of single crystal growth, the detailed three-dimensional information it provides on molecular geometry and intermolecular interactions is invaluable. When used in conjunction with routine spectroscopic methods like NMR and IR, a comprehensive understanding of these promising therapeutic agents can be achieved, accelerating the journey from molecular design to clinical application.

References

  • Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2957. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Slater, A. G., & Peruffo, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Mason, S. A., et al. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 927-931. [Link]

  • American Elements. (n.d.). 3-Methylbenzo[d]isoxazole. [Link]

  • Wang, L., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • PubChem. (n.d.). 3-Methyl-6-phenylbenzo[d]isoxazole. [Link]

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